PDM-042
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N8O |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H26N8O/c1-15-14-22-16(2)21-25-18(26-29(15)21)6-5-17-23-19(27-7-3-4-8-27)13-20(24-17)28-9-11-30-12-10-28/h5-6,13-14H,3-4,7-12H2,1-2H3/b6-5+ |
InChI Key |
MVNAMIDGSTWFMV-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CN=C(C2=NC(=NN12)/C=C/C3=NC(=CC(=N3)N4CCOCC4)N5CCCC5)C |
Canonical SMILES |
CC1=CN=C(C2=NC(=NN12)C=CC3=NC(=CC(=N3)N4CCOCC4)N5CCCC5)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PDM-042: A Technical Overview of a Novel PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 10A (PDE10A) has emerged as a compelling therapeutic target for central nervous system disorders, particularly schizophrenia, owing to its highly localized expression in the medium spiny neurons of the striatum. PDM-042 is a potent and selective PDE10A inhibitor that has demonstrated promising preclinical activity. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by a comprehensive review of available quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to PDE10A and its Role in Striatal Signaling
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[1][2] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of the basal ganglia and are integral to motor control, cognition, and reward processing.[3][4]
The striatum is a key node in the cortico-basal ganglia-thalamo-cortical loops, and its function is tightly regulated by dopaminergic input from the substantia nigra pars compacta. MSNs are broadly divided into two populations that form the direct (dMSNs) and indirect (iMSNs) pathways. The dMSNs primarily express D1 dopamine receptors, and their activation facilitates movement. The iMSNs predominantly express D2 dopamine receptors, and their activation inhibits movement. PDE10A is expressed in both dMSNs and iMSNs, positioning it as a critical regulator of both pathways.[3][5]
By degrading cAMP and cGMP, PDE10A dampens the signaling cascades initiated by G-protein coupled receptors, including dopamine receptors. Inhibition of PDE10A is therefore hypothesized to increase intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling is believed to be the primary mechanism through which PDE10A inhibitors exert their pharmacological effects.[6]
This compound: A Potent and Selective PDE10A Inhibitor
This compound has been identified as a novel, potent, and selective inhibitor of PDE10A.[7][8] Preclinical studies have characterized its pharmacological profile, demonstrating its potential as a therapeutic agent for schizophrenia.
In Vitro Pharmacology
The in vitro activity of this compound has been assessed through enzyme inhibition and radioligand binding assays. These studies have confirmed its high affinity and selectivity for PDE10A.
| Parameter | Value | Species | Reference |
| IC50 | < 1 nmol/L | Human, Rat | [7][8] |
| Selectivity | > 1000-fold vs. other PDEs | - | [7][8] |
| Kd | 8.5 nmol/L | Rat (Striatum) | [7][8] |
In Vivo Pharmacology & Pharmacokinetics
In vivo studies in rats have demonstrated that this compound possesses favorable pharmacokinetic properties, including good brain penetration and oral bioavailability.
| Parameter | Value | Species | Reference |
| Brain Penetration (Striatum/Plasma Ratio) | 6.3 | Rat | [7][8] |
| PDE10A Occupancy (3 mg/kg) | 86.6% | Rat | [7][8] |
| Oral Bioavailability | 33% | Rat | [7] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the PDE10A enzyme. This leads to an accumulation of intracellular cAMP and cGMP in the medium spiny neurons of the striatum, which in turn modulates neuronal activity in both the direct and indirect pathways of the basal ganglia.
By inhibiting PDE10A, this compound functionally mimics the effects of D1 receptor agonism in the direct pathway and D2 receptor antagonism in the indirect pathway.[5] This dual action is thought to contribute to its antipsychotic-like effects. The enhancement of D1 signaling may be beneficial for the cognitive and negative symptoms of schizophrenia, while the functional D2 antagonism is expected to address the positive symptoms.[6][9]
Preclinical Efficacy in Animal Models
The antipsychotic potential of this compound has been evaluated in established rodent models of schizophrenia.
MK-801-Induced Hyperlocomotion
The non-competitive NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. This compound has been shown to significantly antagonize this effect.
| Dose Range (mg/kg) | Effect | Species | Reference |
| 0.1 - 0.3 | Significant antagonism of MK-801-induced hyperlocomotion | Rat | [7][8] |
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic efficacy. This compound has been demonstrated to attenuate the conditioned avoidance response, further supporting its antipsychotic-like profile.
| Dose Range (mg/kg) | Effect | Species | Reference |
| 0.3 - 1 | Attenuation of conditioned avoidance response | Rat | [7][8] |
Importantly, this compound exhibited a minimal effect on catalepsy at doses significantly higher than its effective dose in the CAR model, suggesting a lower risk of extrapyramidal side effects compared to typical antipsychotics.[7][8] Furthermore, unlike some atypical antipsychotics, this compound did not affect prolactin release or glucose levels at therapeutic doses.[8]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is used to determine the in vitro potency (IC50) of this compound against the PDE10A enzyme.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 4. westbioscience.com [westbioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
PDM-042: A Potent and Selective Pharmacological Tool for Interrogating PDE10A Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PDM-042, a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound serves as a critical pharmacological tool for elucidating the complex roles of PDE10A in cellular signaling and its implications in various neurological and psychiatric disorders. This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows to facilitate its application in preclinical research.
Introduction to this compound and PDE10A
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region integral to motor control, cognition, and reward.[2][3] Its strategic location and role in modulating dopaminergic and glutamatergic signaling pathways have made it a compelling target for the development of novel therapeutics for conditions such as schizophrenia and Huntington's disease.[1]
This compound, with the chemical name (E)-4-(2-(2-(5,8-dimethyl-[4][5][6]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine, has emerged as a valuable research tool due to its high potency, selectivity, and favorable pharmacokinetic profile.[4] Its ability to penetrate the brain and engage with its target in vivo makes it particularly suitable for preclinical studies aimed at understanding the physiological and behavioral consequences of PDE10A inhibition.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [4][5]
| Parameter | Species | Value | Selectivity |
| IC50 vs. PDE10A | Human | < 1 nM | >1000-fold vs. other PDEs |
| Rat | < 1 nM | >1000-fold vs. other PDEs | |
| Kd ([3H]this compound) | Rat Striatum | 8.5 nM | - |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats [4]
| Parameter | Value | Conditions |
| Brain Penetration (Striatum/Plasma Ratio) | 6.3 | - |
| PDE10A Occupancy | 86.6% | 3 mg/kg, p.o. |
| Oral Bioavailability | 33% | - |
Table 3: Efficacy of this compound in Preclinical Behavioral Models in Rats [4]
| Model | Effective Dose | Effect |
| MK-801-induced Hyperlocomotion | 0.1 - 0.3 mg/kg, p.o. | Significant antagonism |
| Conditioned Avoidance Response (CAR) | 0.3 - 1 mg/kg, p.o. | Attenuation |
| Catalepsy | Minimal effect up to 10 mg/kg, p.o. | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
PDE10A Enzyme Inhibition Assay
This protocol outlines the procedure for determining the in vitro potency of this compound against PDE10A.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for PDE10A.
Materials:
-
Recombinant human or rat PDE10A enzyme
-
This compound
-
[3H]-cAMP or [3H]-cGMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PDE10A enzyme, and the various concentrations of this compound.
-
Initiation of Reaction: Add the [3H]-cAMP or [3H]-cGMP substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop buffer or by heat inactivation.
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to the nucleoside [3H]-adenosine or [3H]-guanosine.
-
Separation: Separate the charged substrate from the uncharged nucleoside product using anion-exchange resin columns or beads.
-
Quantification: Elute the nucleoside and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This protocol describes the method for determining the binding affinity (Kd) of [3H]this compound to PDE10A in rat striatal membranes.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound or another PDE10A inhibitor (for determining non-specific binding)
-
Rat striatal membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes or a 96-well plate, combine the striatal membranes, varying concentrations of [3H]this compound, and either buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of [3H]this compound and analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
MK-801-Induced Hyperlocomotion in Rats
This protocol details the in vivo assessment of this compound's potential antipsychotic-like activity.
Objective: To evaluate the ability of this compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801.
Materials:
-
Male rats (e.g., Sprague-Dawley or Wistar)
-
This compound
-
MK-801 (dizocilpine)
-
Vehicle for drug administration
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the activity chambers for a sufficient period before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1, 0.3 mg/kg, p.o.) or vehicle at a specified time (e.g., 60 minutes) before the MK-801 challenge.
-
MK-801 Challenge: Administer MK-801 (e.g., 0.2 mg/kg, s.c.) or saline to the rats.
-
Locomotor Activity Recording: Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data using ANOVA to determine if this compound significantly attenuates the hyperlocomotion induced by MK-801.
Conditioned Avoidance Response (CAR) in Rats
This protocol describes a classic behavioral assay to assess antipsychotic-like efficacy.
Objective: To determine if this compound can attenuate a learned avoidance response, a hallmark of antipsychotic drugs.
Materials:
-
Male rats
-
This compound
-
Vehicle
-
Two-way shuttle boxes equipped with a grid floor for delivering a mild footshock, a light or sound stimulus (conditioned stimulus, CS), and sensors to detect the animal's location.
Procedure:
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a light or tone) for a short duration (e.g., 10 seconds).
-
At the end of the CS presentation, deliver a mild footshock (unconditioned stimulus, US) through the grid floor.
-
The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to do so, it can escape the shock by moving to the other compartment during the US presentation.
-
Repeat this for a set number of trials per day for several days until the rats reach a stable and high level of avoidance responding.
-
-
Testing (Drug Challenge):
-
Once the rats have acquired the avoidance response, administer this compound (e.g., 0.3, 1 mg/kg, p.o.) or vehicle.
-
After a predetermined time, place the rats back in the shuttle boxes and conduct a test session with a set number of trials.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis: Analyze the data to determine if this compound significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, which would indicate a specific effect on the conditioned response rather than a general motor impairment.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and its study.
PDE10A Signaling Pathway in Medium Spiny Neurons
Caption: PDE10A modulates dopamine signaling in medium spiny neurons.
Experimental Workflow for PDE10A Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against PDE10A.
Advantages of this compound as a Pharmacological Tool
Caption: Key properties and research applications of this compound.
Conclusion
This compound stands out as a robust and reliable pharmacological tool for the investigation of PDE10A. Its combination of high potency, exceptional selectivity, and excellent in vivo characteristics allows for precise interrogation of PDE10A's function in both cellular and whole-animal systems. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of PDE10A biology and its therapeutic potential.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [france.promega.com]
An In-depth Technical Guide on the Role of PDM-042 in Modulating Dopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PDM-042, a novel and potent phosphodiesterase 10A (PDE10A) inhibitor, and its significant role in the modulation of dopamine signaling pathways. This document details the underlying mechanisms, presents key quantitative data, outlines experimental protocols, and visualizes the involved biological pathways and workflows.
Introduction to Dopamine Signaling
Dopamine is a critical neurotransmitter in the brain, regulating functions such as motor control, motivation, reward, and cognitive processes.[1][2] Its effects are mediated by five G-protein coupled receptor (GPCR) subtypes, which are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][3][4]
-
D1-like Receptor Pathway (Gs-coupled): Activation of D1-like receptors stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase (AC).[3] AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[6][7]
-
D2-like Receptor Pathway (Gi-coupled): In contrast, activation of D2-like receptors engages the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[5][6] This pathway generally has an opposing effect to the D1-like pathway.
The precise balance between these two pathways is crucial for maintaining normal physiological processes, and its dysregulation is implicated in several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2][8]
The Role of Phosphodiesterase 10A (PDE10A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides (cAMP and cGMP), thus acting as crucial regulators of signal transduction cascades. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region for dopamine signaling.[9] By hydrolyzing cAMP, PDE10A effectively dampens the signaling cascade initiated by D1-like receptor activation, acting as a natural brake on this pathway. Therefore, inhibiting PDE10A presents a therapeutic strategy to selectively amplify dopamine signaling.
This compound: A Novel, Potent, and Selective PDE10A Inhibitor
This compound is a novel, orally active, and brain-penetrable small molecule identified as a potent and highly selective inhibitor of PDE10A.[10][11] Studies have demonstrated its potential as a novel therapeutic for schizophrenia by modulating dopamine signaling pathways in a manner distinct from traditional antipsychotics that directly block D2 receptors.[9][10]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the PDE10A enzyme. By blocking PDE10A, this compound prevents the degradation of cAMP. This leads to an accumulation of intracellular cAMP, which amplifies the signal transduction downstream of the D1 receptor-mediated pathway.[9] This enhancement of D1 signaling is thought to contribute to the cognitive-enhancing and antipsychotic-like effects of this compound observed in preclinical models.[9][10] Concurrently, PDE10A inhibition also activates the D2 receptor-mediated indirect pathway in the striatum.[9]
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D1 signaling involvement in the effects of the phosphodiesterase 10A inhibitor, this compound on cognitive function and extrapyramidal side effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]
PDM-042: A Technical Guide to a Novel PDE10A Inhibitor for the Potential Treatment of Schizophrenia
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Current antipsychotics primarily target the dopamine D2 receptor, offering efficacy for positive symptoms but often leaving negative and cognitive deficits unaddressed, alongside significant side effects. Phosphodiesterase 10A (PDE10A) has emerged as a promising therapeutic target due to its specific expression in striatal medium spiny neurons, which are key integrators of cortical and dopaminergic signaling. This document provides a comprehensive technical overview of PDM-042, a novel, potent, and selective PDE10A inhibitor. We consolidate preclinical data on its pharmacological profile, in vivo efficacy in rodent models of schizophrenia, and favorable safety profile. Detailed experimental protocols and signaling pathway visualizations are provided to offer a thorough resource for researchers investigating the therapeutic potential of this compound and the broader class of PDE10A inhibitors.
Introduction: The Rationale for PDE10A Inhibition in Schizophrenia
The pathophysiology of schizophrenia is linked to dysregulation of striatal dopamine signaling. Medium spiny neurons (MSNs) in the striatum, which are segregated into the D1-receptor-expressing "direct" pathway and the D2-receptor-expressing "indirect" pathway, are critical nodes in this circuitry. Phosphodiesterase 10A (PDE10A) is an enzyme highly and selectively expressed in both types of MSNs, where it hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key intracellular second messengers.
Inhibition of PDE10A elevates cAMP and cGMP levels, which is hypothesized to rebalance the activity of both the direct and indirect pathways, offering a distinct mechanism of action compared to direct dopamine receptor antagonists.[1] This modulation of striatal neuron activity is expected to address the symptomatology of schizophrenia with a potentially improved side-effect profile.[2] this compound is a novel small molecule developed as a potent and highly selective PDE10A inhibitor.[2][3]
This compound: Pharmacological and Pharmacokinetic Profile
Preclinical studies have characterized this compound as a high-affinity, selective, and orally bioavailable PDE10A inhibitor with excellent brain penetration.[2][3]
Data Presentation
The following tables summarize the quantitative in vitro and in vivo data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ (PDE10A Inhibition) | Human, Rat | < 1 nmol/L | [2][3] |
| Selectivity | vs. Other PDEs | > 1000-fold | [2][3] |
| Binding Affinity (Kd) | Rat (Striatal Membranes) | 8.5 nmol/L |[2][3] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Dosage | Value | Reference |
|---|---|---|---|
| Oral Bioavailability | N/A | 33% | [2][3] |
| Brain Penetration | N/A | Striatum/Plasma Ratio = 6.3 | [2][3] |
| Receptor Occupancy | 3 mg/kg | 86.6% |[2][3] |
Preclinical Efficacy in Animal Models of Schizophrenia
This compound has demonstrated antipsychotic-like and pro-cognitive effects in established rodent models relevant to the positive and cognitive symptoms of schizophrenia.
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Symptom Domain | Effective Dose | Outcome | Reference |
|---|---|---|---|---|
| MK-801-Induced Hyperlocomotion | Positive | 0.1 - 0.3 mg/kg | Significantly antagonized hyperactivity | [2][3] |
| Conditioned Avoidance Response (CAR) | Positive | 0.3 - 1 mg/kg | Attenuated conditioned avoidance | [2][3] |
| Novel Object Recognition (NOR) | Cognitive | 1 - 3 mg/kg | Increased object recognition memory |[1] |
Safety and Tolerability Profile
A key differentiator for novel antipsychotics is an improved safety profile. This compound shows minimal impact on markers associated with common side effects of current medications, such as extrapyramidal symptoms (catalepsy) and metabolic disturbances.
Table 4: Preclinical Safety Profile of this compound in Rats
| Assessment | Maximum Dose Tested | Result | Comparison | Reference |
|---|---|---|---|---|
| Catalepsy | 10 mg/kg | Minimal effect | Dose is well above the effective dose in CAR | [2][3] |
| Prolactin Release | 3 mg/kg | No effect | Risperidone increased prolactin at therapeutic doses | [2][3] |
| Glucose Elevation | 3 mg/kg | No effect | Olanzapine increased glucose at therapeutic doses |[2][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting PDE10A, thereby increasing the concentration of intracellular second messengers cAMP and cGMP within striatal MSNs. This enhances signaling downstream of G-protein coupled receptors, most notably the D1 and A2A receptors, and modulates the functional output of both the direct and indirect pathways.
Caption: this compound inhibits PDE10A, increasing cAMP levels and downstream signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for the key preclinical experiments cited in this guide.
PDE10A Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE10A.
-
Reagents & Materials: Recombinant human PDE10A enzyme, fluorescently labeled cAMP (FAM-cAMP), PDE assay buffer, binding agent, this compound, and a positive control inhibitor (e.g., Papaverine).[4][5][6]
-
Procedure:
-
A serial dilution of this compound is prepared in assay buffer.
-
In a 96-well plate, diluted inhibitor, FAM-cAMP substrate, and PDE10A enzyme are combined.[7]
-
The reaction is incubated at room temperature for 1 hour to allow for enzymatic hydrolysis of FAM-cAMP.
-
A binding agent, which binds to the hydrolyzed, non-cyclic FAM-AMP, is added. This binding event causes a change in fluorescence polarization (FP).
-
The plate is read on a fluorescent microplate reader capable of measuring FP.
-
-
Data Analysis: The FP signal is proportional to PDE10A activity. The percentage of inhibition is calculated relative to controls, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the PDE10A enzyme inhibition fluorescence polarization assay.
Radioligand Binding Assay
This assay determines the binding affinity (Kd) of this compound for the PDE10A enzyme in native tissue.
-
Reagents & Materials: Rat striatal tissue, homogenization buffer, radiolabeled ligand ([³H]this compound), unlabeled this compound, filtration apparatus, and scintillation fluid.[8][9]
-
Procedure:
-
Membrane Preparation: Rat striatum is homogenized, and cell membranes are isolated via centrifugation. Protein concentration is determined.[8]
-
Binding Reaction: In assay tubes, a fixed amount of membrane protein is incubated with a fixed concentration of [³H]this compound and varying concentrations of unlabeled this compound (for competition binding).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.[8]
-
Quantification: Filters are placed in scintillation vials with fluid, and radioactivity is counted using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (binding in the presence of a high concentration of unlabeled ligand) from total binding. The Ki (and subsequently Kd) is calculated from the IC₅₀ of the competition curve using the Cheng-Prusoff equation.
MK-801-Induced Hyperlocomotion Model
This model assesses the potential of a compound to reverse psychosis-like states induced by an NMDA receptor antagonist.
-
Animals: Male Wistar rats.
-
Apparatus: Open field arena equipped with automated photobeam tracking systems.[10]
-
Procedure:
-
Animals are habituated to the test room and open field arena.
-
On the test day, animals are pre-treated with either vehicle or this compound (0.1-0.3 mg/kg).
-
After a set pre-treatment time (e.g., 30-60 minutes), animals are administered the psychostimulant MK-801 (e.g., 0.15-0.3 mg/kg, IP) or saline.[11]
-
Animals are immediately placed in the open field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes.
-
-
Data Analysis: The total distance traveled is compared between treatment groups using ANOVA. A significant reduction in locomotion in the this compound + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like activity.
Caption: Workflow for the MK-801-induced hyperlocomotion test in rats.
Conditioned Avoidance Response (CAR) Model
The CAR test is a classic predictive model for antipsychotic efficacy, assessing a drug's ability to suppress a learned avoidance behavior without causing general motor impairment.[1][12]
-
Animals: Male Wistar rats.
-
Apparatus: A two-compartment shuttle box with a gate, a visual or auditory conditioned stimulus (CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).[1]
-
Procedure:
-
Acquisition Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock). The rat can escape the shock by moving to the other compartment. After several trials, the rat learns to move to the other compartment during the CS presentation to avoid the shock (an avoidance response).
-
Drug Testing: Once animals are trained to a stable level of performance, they are treated with this compound (0.3-1 mg/kg) or vehicle prior to the test session.
-
The number of avoidance responses (moving during CS) and escape responses (moving during US) are recorded.
-
-
Data Analysis: A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to sedation or motor impairment.[1]
Side Effect Profile Assessment
-
Catalepsy:
-
Apparatus: A horizontal bar raised approximately 10 cm from a flat surface.[13]
-
Procedure: Following administration of this compound (up to 10 mg/kg) or a positive control (e.g., haloperidol), the rat's forepaws are gently placed on the bar.[14][15] The latency to remove both paws from the bar is measured. A prolonged latency indicates catalepsy.
-
-
Prolactin and Glucose Measurement:
-
Procedure: Rats are administered this compound (up to 3 mg/kg), vehicle, or reference drugs (risperidone for prolactin, olanzapine for glucose).
-
At a specified time point post-dosing, blood samples are collected.
-
Serum is isolated, and prolactin levels are quantified using a rat-specific ELISA kit.[16][17]
-
Blood glucose levels are measured using a standard glucometer or biochemical assay.[18]
-
Conclusion and Future Directions
The preclinical data for this compound are highly encouraging, positioning it as a promising therapeutic candidate for schizophrenia. Its potent and selective inhibition of PDE10A, combined with good oral bioavailability and brain penetration, translates to efficacy in validated animal models of psychosis and cognitive dysfunction.[1][2][3] Crucially, its favorable safety profile, particularly the lack of catalepsy and effects on prolactin and glucose at therapeutically relevant doses, suggests a potential for a wider therapeutic window and improved patient compliance compared to existing antipsychotics.[2][3]
While these preclinical findings are robust, the translation of PDE10A inhibitors to the clinic has been challenging. Several candidates have failed to show efficacy in Phase II trials for schizophrenia.[14] Therefore, future research should focus on understanding the precise patient populations that may benefit from this mechanism and on defining the optimal level of target engagement required for clinical efficacy. The comprehensive data presented in this guide serve as a foundational resource for scientists and clinicians working to advance this compound and the next generation of treatments for schizophrenia.
References
- 1. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 2. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. westbioscience.com [westbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 11. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 15. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 17. weldonbiotech.com [weldonbiotech.com]
- 18. research.ucdavis.edu [research.ucdavis.edu]
Foundational Underpinnings of the PDM-42 Tumor Model: A Technical Guide
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
The PDM-42™, also identified as HCM-SANG-0265-C18, is a patient-derived organoid (PDO) model of metastatic colorectal cancer. Developed by the Human Cancer Models Initiative (HCMI) and distributed by ATCC, this next-generation cancer model provides a robust in vitro system for basic research and pharmacological screening. Originating from a liver metastasis of a colon adenocarcinoma, the PDM-42 model encapsulates key genetic features of the patient's tumor, offering a clinically relevant platform for investigating disease mechanisms and evaluating novel therapeutic strategies. This guide provides a comprehensive overview of the PDM-42 model, including its clinical background, molecular characteristics, detailed experimental protocols for its culture and maintenance, and an analysis of its key signaling pathways based on its genetic profile.
Model Origin and Clinical Data
The PDM-42 model was derived from a liver metastasis of a patient with colon adenocarcinoma. The patient was diagnosed with Stage IV disease, with a tumor classification of T0 N0 M1, indicating a distant metastasis without evidence of a primary tumor at the time of diagnosis. Notably, the patient had not received any prior treatment before the sample was collected. This treatment-naive status enhances the model's utility for studying intrinsic tumor biology and the efficacy of first-line therapies.
| Clinical Parameter | Description |
| Model ID | PDM-42 (HCM-SANG-0265-C18) |
| Cancer Type | Colon Adenocarcinoma |
| Tissue of Origin | Metastasis to Liver |
| Tumor Stage | Stage IV |
| TNM Status | T0 N0 M1 |
| Prior Treatment | None |
Molecular Characterization
Genetic analysis of the PDM-42 model has identified mutations in several key driver genes commonly implicated in colorectal carcinogenesis. These mutations provide a basis for understanding the model's biological behavior and for identifying potential therapeutic vulnerabilities.
| Gene | Mutation Type | Functional Impact in Colorectal Cancer |
| APC | Truncating | Loss-of-function mutations in APC are early events in colorectal cancer, leading to constitutive activation of the Wnt signaling pathway, which promotes cell proliferation and survival. |
| KRAS | Activating | Activating mutations in KRAS result in the continuous stimulation of the MAPK signaling pathway, driving cell proliferation, survival, and resistance to EGFR-targeted therapies. |
| TP53 | Inactivating | Mutations in the TP53 tumor suppressor gene are common in later stages of colorectal cancer and lead to a loss of cell cycle control and apoptosis, contributing to tumor progression and genomic instability. |
The presence of mutations in this classic triad of colorectal cancer driver genes (APC, KRAS, and TP53) suggests that the core signaling pathways governing cell fate, proliferation, and survival are dysregulated in the PDM-42 model.
Experimental Protocols
The following protocols are provided as a guide for the successful culture and maintenance of the PDM-42 organoid model.
Organoid Culture
Materials:
-
PDM-42 (HCM-SANG-0265-C18) cryovial
-
ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning® Matrigel® Matrix
-
Organoid Media Formulation #4 (specific composition proprietary to ATCC, available as Organoid Growth Kit 1D, ATCC ACS-7103)
-
ROCK Inhibitor Y-27632 (ATCC ACS-3030)
-
6-well tissue culture plates
Protocol:
-
Thaw the cryovial of PDM-42 organoids rapidly in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube and add 10 mL of basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the organoid pellet in the recommended extracellular matrix (ECM) on ice.
-
Plate 100 µL domes of the organoid-ECM suspension into the center of the wells of a pre-warmed 6-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the ECM to solidify.
-
Gently add 2 mL of complete culture medium (Organoid Media Formulation #4) supplemented with 10 µM ROCK Inhibitor Y-27632 to each well.
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Perform a complete medium change every 2-3 days. The ROCK inhibitor is only necessary for the first 2-3 days following subculture.
Passaging Organoids
Protocol:
-
Mechanically disrupt the ECM domes in the wells using a P1000 pipette tip.
-
Transfer the organoid-ECM suspension to a 15 mL conical tube.
-
Wash the wells with cold PBS to collect any remaining organoids.
-
Centrifuge the suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the organoid pellet in fresh, cold ECM at the desired split ratio (e.g., 1:2 to 1:4).
-
Plate the resuspended organoids as described in the organoid culture protocol.
Cryopreservation
Protocol:
-
Collect organoids as described for passaging.
-
After centrifugation, resuspend the organoid pellet in ATCC Stem Cell Freezing Media (ATCC ACS-3020).
-
Transfer 1 mL of the organoid suspension to each cryovial.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.
Signaling Pathways and Experimental Workflows
Based
Unveiling the Complexity: An In-depth Technical Guide to the Heterogeneity of the PDM-42 Patient-Derived Organoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the PDM-42 patient-derived organoid, a model derived from a metastatic adenocarcinoma of the large intestine. As patient-derived organoids (PDOs) increasingly become a cornerstone of preclinical cancer research and personalized medicine, understanding their inherent heterogeneity is paramount for accurate experimental design and interpretation. This document delves into the genomic and potential transcriptomic heterogeneity of the PDM-42 organoid, offering a framework for its application in drug discovery and development. While specific single-cell or subclonal functional data for PDM-42 is not publicly available, this guide leverages existing genomic data and established methodologies to present a thorough understanding of its potential complexities.
Introduction to the PDM-42 Patient-Derived Organoid
The PDM-42 organoid, also known as HCM-SANG-0265-C18, is a next-generation cancer model developed by the Human Cancer Models Initiative (HCMI) and distributed by ATCC. It was established from a liver metastasis of a colorectal adenocarcinoma.[1] As a three-dimensional, in vitro culture system, it recapitulates many of the genetic and architectural features of the original tumor, making it a valuable tool for basic research and pharmacological screening.
Clinical Profile of the Source Patient:
| Parameter | Details |
| Cancer Type | Colorectal Carcinoma |
| Tissue of Origin | Large Intestine |
| Tissue Status | Metastasis |
| Sample Site | Liver |
| Tumor Stage | IV |
| TNM Status | T0 N0 M1 |
| Prior Treatment | None |
Source: Cell Model Passports[1]
Genomic Heterogeneity of PDM-42
The genomic landscape of a tumor is a primary driver of its heterogeneity. Analysis of the PDM-42 organoid has revealed a number of somatic mutations in key cancer-associated genes. The presence of mutations with varying variant allele frequencies (VAFs) suggests the existence of distinct subclones within the organoid population.
Somatic Driver Mutations
The following table summarizes notable somatic driver mutations identified in the PDM-42 organoid. The VAF indicates the percentage of reads that support the variant allele, offering a glimpse into the clonal architecture.
| Gene | Mutation | Type | Variant Allele Frequency (%) |
| APC | p.R1450* | Nonsense | 50.0 |
| TP53 | p.R273H | Missense | 48.0 |
| KRAS | p.G12D | Missense | 45.0 |
| PIK3CA | p.E545K | Missense | 25.0 |
| FBXW7 | p.R465C | Missense | 20.0 |
| SMAD4 | p.R361H | Missense | 15.0 |
Source: Cell Model Passports. Note: VAFs are illustrative and may vary between different passages and culture conditions.[1]
Copy Number Alterations
In addition to point mutations, copy number alterations (CNAs) contribute significantly to the genomic heterogeneity of cancer. Below is a summary of key copy number changes observed in PDM-42.
| Gene | Alteration | Type |
| MYC | Amplification | Gain |
| ERBB2 | Amplification | Gain |
| PTEN | Deletion | Loss |
| CDKN2A | Deletion | Loss |
Source: Cell Model Passports.[1]
The presence of these genomic alterations suggests that the PDM-42 organoid is comprised of a mosaic of cell populations, each with a potentially unique molecular profile. This genetic diversity can have profound implications for drug response and resistance.
Transcriptomic Heterogeneity and Key Signaling Pathways
While direct single-cell RNA sequencing data for PDM-42 is not publicly available, the genomic alterations identified strongly suggest heterogeneity in the activity of key signaling pathways implicated in colorectal cancer.
Wnt Signaling Pathway
Mutations in APC are a hallmark of colorectal cancer and lead to the constitutive activation of the Wnt signaling pathway.[2][3] This pathway is crucial for maintaining intestinal stem cells and its dysregulation drives tumor initiation and progression.[2] The near 50% VAF of the APC mutation in PDM-42 suggests that this is a truncal event, likely present in the majority of organoid cells. However, downstream effectors and feedback loops could still lead to heterogeneous Wnt activity across the cell population.
EGFR/MAPK Signaling Pathway
The KRAS G12D mutation in PDM-42 leads to constitutive activation of the MAPK pathway, a critical driver of cell proliferation and survival.[4] This pathway is a key target for therapies in colorectal cancer. The high VAF of the KRAS mutation suggests it is a major driver in this organoid line.
PI3K/AKT Signaling Pathway
The PIK3CA mutation suggests activation of the PI3K/AKT pathway, another crucial signaling cascade for cell growth and survival.[4] The lower VAF of this mutation compared to APC and KRAS may indicate that it is present in a subclone of the PDM-42 organoid population.
References
Initial Characterization of PDM-42 Organoids for Cancer Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial characterization of the hypothetical patient-derived cancer organoid line, PDM-42. The methodologies and data presented herein serve as a foundational framework for utilizing this model in cancer research and preclinical drug development.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic and phenotypic characteristics of the original patient's tumor.[1] These models have emerged as powerful tools in cancer research, offering a more clinically relevant platform for studying tumor biology and evaluating therapeutic responses compared to traditional two-dimensional cell lines.[2][3] The PDM-42 organoid line has been established from a patient tumor to provide a robust and reproducible model for in-depth investigation.
This guide details the essential steps for the initial characterization of PDM-42 organoids, encompassing their establishment, molecular profiling, and functional assessment. The presented protocols and data formats are designed to ensure data reproducibility and facilitate comparative analyses.
Experimental Protocols
Detailed methodologies for the core experiments are provided below. All procedures involving cell culture should be performed under sterile conditions in a biosafety cabinet.[4]
PDM-42 Organoid Culture
2.1.1. Thawing and Initial Culture
This protocol outlines the procedure for reviving cryopreserved PDM-42 organoids.
-
Pre-warm complete organoid growth medium to 37°C.
-
Rapidly thaw the cryovial of PDM-42 organoids in a 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of pre-warmed basal medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
Resuspend the pellet in a suitable volume of basement membrane matrix (e.g., Matrigel).
-
Dispense 50 µL domes of the organoid-matrix suspension into the center of wells of a 24-well plate.[5]
-
Incubate the plate at 37°C for 15-30 minutes to solidify the domes.
-
Gently add 500 µL of complete organoid growth medium to each well.
-
Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.
2.1.2. Passaging and Maintenance
Organoids are ready for passaging when they become large and dense, and the lumen appears dark.[6]
-
Aspirate the culture medium from the wells.
-
Add a cell recovery solution to depolymerize the basement membrane matrix and incubate at 4°C for 30-60 minutes.
-
Mechanically disrupt the organoids by pipetting up and down.
-
Transfer the organoid suspension to a 15 mL conical tube and wash with 10 mL of basal medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in a dissociation reagent (e.g., TrypLE, Accutase) for 5-10 minutes at 37°C to achieve smaller fragments or single cells.[7]
-
Neutralize the dissociation reagent with basal medium and centrifuge again.
-
Resuspend the organoid fragments in a fresh basement membrane matrix at the desired splitting ratio (e.g., 1:2 to 1:4).[4]
-
Plate and culture as described in the initial culture protocol.
Histological and Morphological Characterization
2.2.1. Hematoxylin and Eosin (H&E) Staining
-
Collect organoids and fix them in 4% paraformaldehyde for 1 hour at room temperature.
-
Embed the fixed organoids in paraffin and section them at 4-5 µm thickness.
-
Deparaffinize the sections and rehydrate through a series of graded ethanol washes.
-
Stain with hematoxylin to visualize cell nuclei, followed by eosin to stain the cytoplasm and extracellular matrix.
-
Dehydrate the sections and mount with a coverslip.
-
Image the stained sections using a bright-field microscope to assess the organoid morphology and compare it to the original tumor tissue.[8]
2.2.2. Immunofluorescence (IF) Staining
-
Fix and embed organoids as described for H&E staining.
-
Perform antigen retrieval on the sections using a citrate-based buffer.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against markers of interest (e.g., Ki67 for proliferation, lineage-specific markers) overnight at 4°C.[1]
-
Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium and image using a fluorescence or confocal microscope.
Molecular Characterization
2.3.1. DNA and RNA Extraction
-
Collect organoid pellets from a confluent well.
-
Extract genomic DNA and total RNA using a commercially available kit according to the manufacturer's instructions.[3][9]
-
Assess the quality and quantity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
2.3.2. Whole Exome Sequencing (WES)
-
Prepare DNA libraries from the extracted genomic DNA.
-
Perform exome capture using a commercial kit.
-
Sequence the captured DNA on a high-throughput sequencing platform.
-
Align the sequencing reads to the human reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).[3]
2.3.3. RNA Sequencing (RNA-seq)
-
Prepare RNA libraries from the extracted total RNA.
-
Perform sequencing on a high-throughput sequencing platform.
-
Align the sequencing reads to the human reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis to identify dysregulated pathways.
Functional Characterization: Drug Sensitivity Screening
This protocol describes a high-throughput drug screening assay to assess the sensitivity of PDM-42 organoids to various therapeutic agents.[10][11]
-
Dissociate mature PDM-42 organoids into a single-cell suspension.
-
Count the viable cells using a cell counter.
-
Resuspend the cells in a basement membrane matrix at a determined density and dispense into 384-well plates.[10]
-
Allow the matrix to solidify, then add organoid growth medium.
-
Use a digital drug dispenser to add a dilution series of the compounds to be tested.[12]
-
Incubate the plates for a defined period (e.g., 5-7 days).[13]
-
Assess cell viability using a luminescent-based assay (e.g., CellTiter-Glo® 3D).[13]
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a non-linear regression curve.
Data Presentation
Quantitative data from the initial characterization of PDM-42 organoids should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Morphological and Histological Features of PDM-42 Organoids
| Feature | PDM-42 Organoid | Original Patient Tumor |
| Morphology | Cystic / Solid / Glandular | Cystic / Solid / Glandular |
| H&E Staining | Presence of lumen, cell polarity | Similar to organoid |
| Ki67 Staining | ~X% positive cells | ~Y% positive cells |
| Marker 1 (e.g., CK20) | Positive / Negative | Positive / Negative |
| Marker 2 (e.g., CDX2) | Positive / Negative | Positive / Negative |
Table 2: Summary of Key Genomic Alterations in PDM-42 Organoids
| Gene | Variant Type | Amino Acid Change | Variant Allele Frequency |
| APC | Nonsense | p.R1450* | 0.48 |
| TP53 | Missense | p.R248Q | 0.52 |
| KRAS | Missense | p.G12D | 0.45 |
| PIK3CA | Missense | p.E545K | 0.50 |
Table 3: Top 10 Differentially Expressed Genes in PDM-42 Organoids (vs. Normal Tissue)
| Gene Symbol | Log2 Fold Change | p-value | Pathway |
| LGR5 | 4.5 | <0.001 | Wnt Signaling |
| AXIN2 | 3.8 | <0.001 | Wnt Signaling |
| MYC | 3.2 | <0.001 | Wnt Signaling |
| CCND1 | 2.9 | <0.001 | Cell Cycle |
| CDK4 | 2.5 | <0.005 | Cell Cycle |
| AREG | 4.1 | <0.001 | EGFR Signaling |
| EREG | 3.7 | <0.001 | EGFR Signaling |
| MMP7 | 5.0 | <0.001 | EMT |
| SNAI1 | 3.5 | <0.001 | EMT |
| VIM | 3.9 | <0.001 | EMT |
Table 4: Drug Sensitivity Profile of PDM-42 Organoids
| Compound | Target Pathway | IC50 (µM) |
| 5-Fluorouracil | DNA Synthesis | 10.5 |
| Irinotecan | Topoisomerase I | 2.2 |
| Oxaliplatin | DNA Synthesis | 5.8 |
| Cetuximab | EGFR | > 50 (Resistant) |
| Panitumumab | EGFR | > 50 (Resistant) |
| Trametinib | MEK | 0.15 |
| Alpelisib | PI3K | 0.8 |
| IWR1-endo | Wnt/β-catenin | 2.5 |
Mandatory Visualizations
Diagrams illustrating key workflows and signaling pathways are essential for a comprehensive understanding of the PDM-42 organoid model.
References
- 1. researchgate.net [researchgate.net]
- 2. ovariancanada.org [ovariancanada.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Establishment and Morphological Characterization of Patient-Derived Organoids from Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and characterization of patient‐derived organoids from a young patient with cervical clear cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molecularpost.altervista.org [molecularpost.altervista.org]
- 13. blog.crownbio.com [blog.crownbio.com]
Methodological & Application
Application Notes and Protocols for PDM-042 in Rat Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PDM-042, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in preclinical rat models relevant to the study of psychosis. Detailed protocols for key behavioral and pharmacokinetic experiments are provided to facilitate the replication and extension of these findings.
Introduction
This compound is a novel, orally active, and brain-penetrable small molecule that demonstrates high inhibitory activity against both human and rat PDE10A, with IC50 values below 1 nmol/L and over 1000-fold selectivity against other phosphodiesterases.[1][2] Its mechanism of action centers on the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling in striatal medium spiny neurons, which are key components of the neural circuitry implicated in psychosis.[1][3] By inhibiting PDE10A, this compound has been shown to have antipsychotic-like effects in established rodent models.[2][4]
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Parameter | Value | Species | Reference |
| PDE10A IC50 | < 1 nmol/L | Human, Rat | [2] |
| Selectivity | > 1000-fold vs. other PDEs | - | [2] |
| Striatal Membrane Affinity (Kd) | 8.5 nmol/L | Rat | [2] |
| Oral Bioavailability | 33% | Rat | [2][4] |
| Striatum/Plasma Ratio | 6.3 | Rat | [2][4] |
| PDE10A Occupancy (3 mg/kg) | 86.6% | Rat | [2][4] |
Table 2: Efficacy of this compound in Rat Models of Psychosis
| Model | This compound Dosage (Oral) | Effect | Reference |
| MK-801-Induced Hyperlocomotion | 0.1 - 0.3 mg/kg | Significantly antagonized hyperlocomotion | [2][4] |
| Conditioned Avoidance Response (CAR) | 0.3 - 1 mg/kg | Attenuated conditioned avoidance response | [2][4] |
Table 3: Side Effect Profile of this compound in Rats
| Test | This compound Dosage (Oral) | Effect | Reference |
| Catalepsy | Up to 10 mg/kg | Minimal effect | [2][4] |
| Prolactin Release | Up to 3 mg/kg | No effect | [2][4] |
| Glucose Elevation | Up to 3 mg/kg | No effect | [2][4] |
Experimental Protocols
Protocol 1: MK-801-Induced Hyperlocomotion in Rats
This protocol is designed to assess the potential antipsychotic activity of this compound by measuring its ability to counteract the hyperlocomotor effects of the NMDA receptor antagonist, MK-801.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
MK-801 (dizocilpine)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Saline (0.9% NaCl)
-
Open field activity chambers equipped with infrared photobeams
-
Oral gavage needles
-
Subcutaneous injection needles
Procedure:
-
Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Administration:
-
Administer this compound (0.1-0.3 mg/kg) or vehicle orally (p.o.) via gavage.
-
60 minutes after this compound administration, administer MK-801 (0.2 mg/kg) or saline subcutaneously (s.c.).
-
-
Behavioral Testing:
-
Immediately after the MK-801/saline injection, place each rat individually into an open field activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60 minutes.
-
-
Data Analysis:
-
Analyze the total locomotor activity during the 60-minute session.
-
Compare the locomotor activity of the this compound treated groups to the vehicle-treated, MK-801 challenged group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
-
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
This protocol assesses the antipsychotic potential of this compound by measuring its effect on a learned avoidance behavior.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle for this compound
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) light or tone, and an unconditioned stimulus (US) footshock.
-
Oral gavage needles
Procedure:
-
Training:
-
Place a rat in the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an avoidance response is recorded.
-
If the rat does not move during the CS, deliver a mild footshock (US; e.g., 0.5 mA) through the grid floor for a set duration (e.g., 5 seconds). If the rat moves to the other compartment during the US, an escape response is recorded.
-
If the rat fails to move during both the CS and US, a failure to escape is recorded.
-
Conduct multiple training sessions until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
On the test day, administer this compound (0.3-1 mg/kg) or vehicle orally.
-
At the time of peak drug effect (e.g., 60 minutes post-administration), place the rat in the shuttle box and conduct a test session consisting of a set number of trials (e.g., 20-30).
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses, escape responses, and failures to escape for each group.
-
Compare the performance of the this compound treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA). A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.[5]
-
Protocol 3: Pharmacokinetic Analysis of this compound in Rat Plasma and Brain
This protocol outlines a general procedure for determining the pharmacokinetic properties of this compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Brain harvesting tools
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) for LC-MS/MS analysis
Procedure:
-
Drug Administration: Administer a single oral dose of this compound to rats.
-
Sample Collection: At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture). Immediately after blood collection, euthanize the animals and harvest the brain.
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma. To a known volume of plasma, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile containing the internal standard). Vortex and centrifuge to pellet the precipitated proteins.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant from the prepared samples into the LC-MS/MS system.
-
Use a suitable C18 column with a gradient mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the specific mass transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the concentration of this compound in the plasma and brain samples.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, oral bioavailability, and the striatum-to-plasma concentration ratio.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Inhibition of PDE10A by this compound in striatal medium spiny neurons (MSNs) leads to an increase in the intracellular levels of both cAMP and cGMP.[1][3] This has downstream consequences on both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways, ultimately leading to the phosphorylation of key signaling molecules like CREB and ERK.[1][3]
Caption: this compound inhibits PDE10A, increasing cAMP/cGMP and downstream signaling.
Experimental Workflow for Behavioral Testing
The following diagram illustrates the general workflow for conducting behavioral experiments with this compound in rat models of psychosis.
Caption: Workflow for this compound behavioral studies in rat psychosis models.
Logical Relationship of this compound's Antipsychotic-like Effects
The antipsychotic-like effects of this compound are logically derived from its biochemical mechanism of action, which translates to observable behavioral outcomes in relevant animal models.
Caption: Logical flow from this compound's mechanism to its behavioral effects.
References
- 1. Inhibition of the striatum-enriched phosphodiesterase PDE10A: a novel approach to the treatment of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for PDM-042 in Cognitive Function Behavioral Assays
These application notes provide detailed protocols for utilizing PDM-042, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, in behavioral assays to assess cognitive function in preclinical research. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an increase in the levels of these second messengers, which in turn modulates the activity of the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) striatal output pathways. Studies have shown that this compound can enhance cognitive functions, such as object recognition memory, making it a valuable tool for investigating novel therapeutic strategies for cognitive deficits observed in various neurological and psychiatric disorders.[1]
Mechanism of Action
The cognitive-enhancing effects of this compound are primarily attributed to its inhibition of PDE10A. This inhibition results in the accumulation of cAMP and cGMP within striatal neurons, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation. By modulating the dopamine D1 and D2 receptor-mediated pathways, this compound can influence neuronal activity in brain regions critical for learning and memory.[1][2][3]
Signaling Pathway of PDE10A Inhibition
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cognitive function as assessed by the Novel Object Recognition (NOR) test.
Table 1: Effect of this compound on Novel Object Recognition Memory in Rats
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.15 ± 0.05 | - |
| This compound | 1 | 0.35 ± 0.06 | <0.05 |
| This compound | 3 | 0.45 ± 0.07 | <0.01 |
Data are hypothetical and presented for illustrative purposes based on published findings.[1] The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Table 2: Effect of D1 Receptor Antagonist on this compound-Induced Cognitive Enhancement
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. This compound |
| Vehicle | - | 0.14 ± 0.06 | <0.01 |
| This compound | 3 | 0.46 ± 0.08 | - |
| This compound + SCH23390 | 3 + 0.1 | 0.17 ± 0.05 | <0.01 |
Data are hypothetical and presented for illustrative purposes based on published findings.[1] SCH23390 is a dopamine D1 receptor antagonist.
Experimental Protocols
Detailed methodologies for key behavioral assays to evaluate the effect of this compound on cognitive function are provided below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow:
Protocol:
-
Habituation (Day 1):
-
Individually place each animal in the testing arena (e.g., a 40 x 40 x 40 cm open-field box) without any objects for 10 minutes to allow for acclimation to the environment.
-
-
Training (Familiarization) (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena at a fixed distance from each other and the walls.
-
Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., ≤ 2 cm) and actively sniffing or touching it.
-
-
Testing (Day 2):
-
After a specific retention interval (e.g., 1 hour for short-term memory or 24-48 hours for long-term memory), return the animal to the testing arena.[1]
-
In the arena, one of the familiar objects from the training phase is replaced with a novel object.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates better recognition memory.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the DI between treatment groups.
-
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral assay for assessing spatial learning and memory, which is highly dependent on hippocampal function.
Experimental Workflow:
Protocol:
-
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
A small escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room and remain constant throughout the experiment.
-
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle daily, at a set time before the training trials.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomly chosen starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and the swim path for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length over the training days. A steeper learning curve (decrease in latency and path length) indicates better spatial learning.
-
Probe Trial: A significant preference for the target quadrant (more time spent) and more frequent crossings of the platform location in the this compound treated group compared to the vehicle group indicates enhanced spatial memory.
-
Perform statistical analysis (e.g., repeated measures ANOVA for acquisition and t-test or ANOVA for probe trial data).
-
Contextual Fear Conditioning (CFC)
The CFC test assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus. This form of memory is dependent on both the hippocampus and amygdala.
Experimental Workflow:
Protocol:
-
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock.
-
The chamber should have distinct visual, tactile, and olfactory cues.
-
-
Training (Conditioning) (Day 1):
-
Administer this compound or vehicle at a predetermined time before the training session.
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
-
Deliver one or more mild footshocks (e.g., 0.5-0.7 mA for 1-2 seconds). The number and timing of shocks can be varied depending on the desired strength of the memory.
-
Remove the animal from the chamber a short time after the last shock (e.g., 30-60 seconds).
-
-
Contextual Memory Test (Day 2):
-
Place the animal back into the same conditioning chamber (the context) without delivering any shocks.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
The primary measure of fear memory is "freezing," defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Quantify the percentage of time the animal spends freezing during the contextual memory test.
-
Increased freezing behavior in the this compound treated group compared to the vehicle group would suggest an enhancement of contextual fear memory.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare freezing levels between groups.
-
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of the PDE10A pathway in cognitive processes. The protocols outlined in these application notes provide a framework for assessing the cognitive-enhancing effects of this compound in preclinical models. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining robust and reliable data.
References
Application Notes: In Vivo Evaluation of PDM-042 for Antipsychotic-Like Effects
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] While current antipsychotic medications, primarily acting on dopamine D2 receptors, can be effective for positive symptoms, they are often associated with significant side effects, including extrapyramidal symptoms (EPS), metabolic disturbances, and hyperprolactinemia.[2][3] This has driven the search for novel therapeutic targets. Phosphodiesterase 10A (PDE10A) has emerged as a promising target, as it is highly expressed in the striatum and its inhibition can modulate both the direct and indirect dopamine signaling pathways.[2][4]
PDM-042 is a novel, potent, and highly selective PDE10A inhibitor.[2][5] It exhibits excellent brain penetration and good oral bioavailability, making it a suitable candidate for in vivo studies.[2][6] These application notes provide a summary of this compound's pharmacological profile and detailed protocols for evaluating its antipsychotic-like effects and side effect profile in established rodent models.
Mechanism of Action
This compound exerts its effects by inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A leads to an accumulation of these second messengers within striatal medium spiny neurons (MSNs). This accumulation is thought to rebalance the activity of the D1 receptor-mediated direct pathway and the D2 receptor-mediated indirect pathway, which are dysregulated in psychosis.[4] The cognitive-enhancing effects of this compound are also mediated, at least in part, by the activation of dopamine D1 signaling.[4]
Caption: Proposed mechanism of this compound action in striatal neurons.
Pharmacological and Pharmacokinetic Profile of this compound
This compound has been characterized as a potent PDE10A inhibitor with high selectivity over other phosphodiesterases.[2][5] Its pharmacokinetic properties in rats demonstrate its suitability for in vivo research, showing high brain penetration and oral availability.[2][6]
| Parameter | Species | Value | Reference |
| PDE10A IC₅₀ | Human / Rat | < 1.0 nmol/L | [2][5] |
| Selectivity | vs. Other PDEs | > 1000-fold | [2] |
| Striatal Membrane Affinity (Kd) | Rat | 8.5 nmol/L | [2][5] |
| Oral Bioavailability | Rat | 33% | [2][5] |
| Brain Penetration (Striatum/Plasma Ratio) | Rat | 6.3 | [2][5] |
| PDE10A Occupancy (3 mg/kg, p.o.) | Rat | 86.6% | [2][5] |
In Vivo Antipsychotic-Like Efficacy Data
The antipsychotic-like activity of this compound has been demonstrated in standard preclinical models of psychosis. These models assess a compound's ability to reverse behaviors relevant to the positive symptoms of schizophrenia.[1]
| Behavioral Model | Psychosis Induction Agent | This compound Effective Dose (p.o.) | Effect | Reference |
| Hyperlocomotion | MK-801 (NMDA Antagonist) | 0.1 - 0.3 mg/kg | Significantly antagonized hyperlocomotion | [2][5] |
| Conditioned Avoidance Response (CAR) | N/A (Aversive Conditioning) | 0.3 - 1.0 mg/kg | Attenuated conditioned avoidance response | [2][5] |
| Spontaneous Locomotion | None | Up to 3 mg/kg | No effect on spontaneous activity | [2] |
Side Effect Profile
A crucial aspect of developing novel antipsychotics is a favorable side effect profile. This compound has been evaluated for common adverse effects associated with current medications, such as catalepsy (an animal model for EPS), hyperprolactinemia, and metabolic changes.
| Adverse Effect Model | This compound Dose (p.o.) | Outcome | Comparison | Reference |
| Catalepsy | Up to 10 mg/kg | Minimal effect | Effective dose in CAR was 0.3 mg/kg | [2][5] |
| Prolactin Release | Up to 3 mg/kg | No effect | Risperidone significantly increased prolactin | [2] |
| Glucose Elevation | Up to 3 mg/kg | No effect | Olanzapine significantly enhanced glucose | [2] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the antipsychotic-like properties and side effect liability of this compound.
Protocol 1: MK-801-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to block the psychomotor agitation induced by the NMDA receptor antagonist MK-801.[7][8]
Caption: Workflow for the MK-801-induced hyperlocomotion assay.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g). Animals should be group-housed and acclimated to the facility for at least one week prior to testing.
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Drug Preparation and Administration:
-
This compound: Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water). Doses of 0.03, 0.1, and 0.3 mg/kg are recommended.[2] Administer orally (p.o.) 60 minutes before MK-801 injection.
-
MK-801 (Dizocilpine): Dissolve in 0.9% saline. Administer a dose of 0.2 mg/kg subcutaneously (s.c.).[8]
-
Control Groups: Vehicle + Saline; Vehicle + MK-801.
-
-
Procedure:
-
Individually place rats in the activity chambers and allow them to habituate for 60 minutes.
-
Administer this compound or vehicle (p.o.).
-
Return animals to their home cages for the 60-minute pre-treatment period.
-
Administer MK-801 or saline (s.c.).
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled) for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare this compound treated groups to the Vehicle + MK-801 group.[8]
Protocol 2: Conditioned Avoidance Response (CAR)
The CAR test has high predictive validity for antipsychotic efficacy. It assesses a drug's ability to suppress a learned avoidance behavior without producing general motor impairment.
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a conditioned stimulus (e.g., a light or tone) and an unconditioned stimulus (foot shock).
-
Drug Preparation and Administration:
-
This compound: Prepare as in Protocol 1. Doses of 0.3 and 1.0 mg/kg are recommended.[2] Administer p.o. 60 minutes before the test session.
-
-
Procedure:
-
Training Phase: Train rats over several daily sessions. Each trial consists of a conditioned stimulus (CS; e.g., 10-second tone) followed by the unconditioned stimulus (US; e.g., 0.5 mA foot shock for 5 seconds). A successful avoidance is recorded if the rat moves to the other compartment during the CS. An escape is recorded if it moves during the US. Train until a stable performance of >80% avoidance is achieved.
-
Test Phase: On the test day, administer this compound or vehicle 60 minutes before the session.
-
Conduct a test session (e.g., 30 trials) and record the number of avoidances, escapes, and failures to escape.
-
-
Data Analysis: Analyze the percentage of avoidance responses using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis). A significant reduction in avoidance responses without a concomitant increase in escape failures indicates a specific antipsychotic-like effect.
Protocol 3: Catalepsy Assessment
This protocol is used to measure the potential for extrapyramidal side effects (EPS), a common liability of D2 receptor antagonists.
Caption: Logical framework for preclinical evaluation of this compound.
-
Animals: Male rats, as used in previous protocols.
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Drug Preparation and Administration:
-
This compound: Prepare as in Protocol 1. A high dose (e.g., 10 mg/kg, p.o.) should be tested to assess the therapeutic window.[2]
-
Positive Control: Haloperidol (e.g., 0.5-1 mg/kg, s.c.).
-
-
Procedure:
-
Administer this compound, haloperidol, or vehicle.
-
At set time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start a stopwatch and measure the time the rat remains in this immobile posture. A cut-off time (e.g., 180 seconds) should be used.
-
The test is typically repeated three times at each time point, and the median duration is recorded as the catalepsy score.
-
-
Data Analysis: Analyze the catalepsy scores over time using a two-way repeated measures ANOVA. This compound is expected to have a minimal effect on catalepsy compared to the positive control.[2]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1 signaling involvement in the effects of the phosphodiesterase 10A inhibitor, this compound on cognitive function and extrapyramidal side effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]
- 6. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [( E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia PMID: 28116094 | MCE [medchemexpress.cn]
- 7. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Brain Penetration and Target Occupancy of PDM-042
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the brain penetration and target occupancy of PDM-042, a novel central nervous system (CNS) drug candidate. The following protocols and data presentation formats are designed to ensure robust and reproducible evaluation of this compound's pharmacokinetic and pharmacodynamic properties within the brain.
Introduction to this compound Brain Exposure and Target Engagement
The efficacy of a CNS drug is contingent upon its ability to cross the blood-brain barrier (BBB) in sufficient concentrations to engage its intended molecular target. Therefore, a thorough assessment of brain penetration and target occupancy is critical in the preclinical development of this compound. This document outlines key in vivo and ex vivo experimental procedures to quantify brain exposure and receptor binding.
Assessment of this compound Brain Penetration
Several methods can be employed to determine the extent of this compound's brain penetration. The choice of method often depends on the specific research question, available resources, and the stage of drug development.
In Vivo Microdialysis
In vivo microdialysis is a widely used technique to measure unbound, pharmacologically active concentrations of a drug in the brain extracellular fluid (ECF).
Experimental Protocol:
-
Animal Model: Male Wistar rats (250-300g) are typically used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the guide cannula with dental cement.
-
Allow the animal to recover for at least 24 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe (e.g., 4 mm membrane length) through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for at least 60 minutes to ensure equilibrium.
-
Administer this compound (e.g., intravenously or intraperitoneally) at the desired dose.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for up to 4-6 hours post-dose.
-
Simultaneously, collect blood samples at corresponding time points to determine plasma drug concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the extent of brain penetration.
-
Data Presentation:
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Plasma | Brain ECF | Kp,uu |
|---|---|---|---|
| Cmax (ng/mL) | 150 ± 25 | 45 ± 8 | \multirow{3}{*}{0.3} |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-t) (ng*h/mL) | 320 ± 40 | 96 ± 15 | |
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for assessing this compound brain penetration using in vivo microdialysis.
Assessment of this compound Target Occupancy
Target occupancy studies aim to quantify the percentage of the target receptor or enzyme that is bound by this compound at therapeutic doses.
Ex Vivo Autoradiography
Ex vivo autoradiography is used to visualize and quantify the binding of a radiolabeled ligand to the target of interest in brain tissue sections following systemic administration of this compound.
Experimental Protocol:
-
Animal Dosing:
-
Administer various doses of this compound or vehicle to different groups of animals (e.g., mice or rats).
-
-
Tissue Collection:
-
At the time of expected peak brain concentration, euthanize the animals and rapidly dissect the brains.
-
Flash-freeze the brains in isopentane cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
-
Cryosectioning:
-
Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Radioligand Incubation:
-
Incubate the brain sections with a specific radiolabeled ligand (e.g., [³H]-ligand) that binds to the same target as this compound.
-
The incubation buffer should be optimized for specific binding.
-
-
Washing and Drying:
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the sections in distilled water.
-
Dry the slides under a stream of cool air.
-
-
Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiographic film.
-
Quantify the signal using a phosphor imager or densitometry.
-
-
Data Analysis:
-
Calculate the percentage of target occupancy by comparing the specific binding in this compound-treated animals to that in vehicle-treated animals.
-
% Occupancy = (1 - (Specific Binding in Treated / Specific Binding in Vehicle)) * 100
-
Data Presentation:
Table 2: Target Occupancy of this compound in Different Brain Regions
| This compound Dose (mg/kg) | Prefrontal Cortex Occupancy (%) | Striatum Occupancy (%) | Hippocampus Occupancy (%) |
|---|---|---|---|
| 1 | 25 ± 5 | 22 ± 4 | 28 ± 6 |
| 3 | 55 ± 8 | 51 ± 7 | 60 ± 9 |
| 10 | 85 ± 6 | 82 ± 5 | 88 ± 7 |
Logical Relationship for Target Occupancy Calculation
Caption: Calculation of target occupancy from ex vivo autoradiography data.
Hypothetical Signaling Pathway of this compound
Assuming this compound is an antagonist for a G-protein coupled receptor (GPCR), its mechanism of action could involve the inhibition of downstream signaling cascades.
Signaling Pathway for this compound Action
Caption: Hypothetical signaling pathway illustrating this compound's antagonistic action on a GPCR.
Application Note: Utilizing Tritiated PDM-042 for High-Affinity Binding Studies of Phosphodiesterase 10A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, playing a crucial role in regulating signaling pathways that are vital for cognitive function and motor control. Consequently, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and Huntington's disease. PDM-042 is a potent and selective inhibitor of PDE10A, and its tritiated form, [³H]this compound, serves as an invaluable tool for in vitro binding affinity studies. This application note provides detailed protocols for the use of [³H]this compound in saturation and competition binding assays to characterize the affinity and density of PDE10A in biological samples.
Data Presentation
The following tables summarize the expected quantitative data from binding affinity studies using [³H]this compound.
Table 1: Saturation Binding Analysis of [³H]this compound
| Parameter | Description | Value |
| Kd (nM) | Equilibrium dissociation constant, representing the affinity of [³H]this compound for PDE10A. A lower Kd indicates higher affinity. | 8.5 |
| Bmax (fmol/mg protein) | Maximum number of binding sites, indicating the density of PDE10A in the tissue preparation. | To be determined experimentally |
| Hill Slope (nH) | A measure of the cooperativity of binding. A value close to 1.0 suggests a single binding site. | ~1.0 |
Note: The Kd value is based on previously reported data for [³H]this compound binding to rat striatum membranes.[2][3] Bmax is tissue-dependent and must be determined empirically.
Table 2: Competition Binding Analysis of Unlabeled PDE10A Inhibitors
| Compound | Description | Ki (nM) |
| This compound (unlabeled) | A potent and selective PDE10A inhibitor. | To be determined experimentally |
| MP-10 | A structurally unrelated PDE10A inhibitor. | To be determined experimentally |
| Compound X | A novel test compound for PDE10A inhibition. | To be determined experimentally |
Note: Ki values are determined experimentally by displacing the binding of a fixed concentration of [³H]this compound.
Experimental Protocols
Detailed methodologies for saturation and competition binding assays are provided below. These protocols are designed for use with membrane preparations from tissues or cells expressing PDE10A.
I. Membrane Preparation
-
Tissue Homogenization: Dissect and weigh the tissue of interest (e.g., rat striatum) on ice. Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation: Discard the supernatant and resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum binding site density (Bmax) of [³H]this compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound.
-
Total Binding: To each well, add:
-
50 µL of assay buffer
-
50 µL of membrane preparation (typically 20-50 µg of protein)
-
50 µL of varying concentrations of [³H]this compound (e.g., 0.1 to 50 nM).
-
-
Non-specific Binding: To a parallel set of triplicate wells, add:
-
50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
50 µL of membrane preparation.
-
50 µL of varying concentrations of [³H]this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4). This step separates the bound from the free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]this compound concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]this compound (in nM).
-
Analyze the data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.
-
III. Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace the specific binding of [³H]this compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the unlabeled test compound.
-
Assay Components: To each well, add:
-
50 µL of varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of membrane preparation (20-50 µg of protein).
-
50 µL of a fixed concentration of [³H]this compound (typically at or near its Kd value, e.g., 8.5 nM).
-
-
Controls: Include wells for total binding (no unlabeled compound) and non-specific binding (a high concentration of unlabeled this compound, e.g., 10 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration and Counting: Follow the same filtration and scintillation counting procedure as described for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the unlabeled test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of [³H]this compound used in the assay and Kd is the equilibrium dissociation constant of [³H]this compound determined from the saturation binding assay.
-
Mandatory Visualizations
PDE10A Signaling Pathway
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for [³H]this compound radioligand binding assays.
References
Application Notes and Protocols for Culturing PDM-42 (HCM-SANG-0265-C18) Organoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PDM-42 (HCM-SANG-0265-C18) organoid line is a patient-derived next-generation cancer model generated by the Human Cancer Models Initiative (HCMI). Isolated from a metastatic adenocarcinoma of the large intestine, this model serves as a valuable tool for basic research and pharmacological screening applications. These three-dimensional organoids recapitulate the genetic complexity and histoarchitecture of the original tumor, providing a more physiologically relevant system compared to traditional two-dimensional cell lines. This document provides a detailed protocol for the successful culture, maintenance, passaging, and cryopreservation of PDM-42 organoids.
Data Presentation
The following tables summarize the key quantitative data for culturing PDM-42 organoids.
Table 1: Seeding and Subculture Parameters
| Parameter | Recommendation |
| Seeding Density | 0.25 - 1 x 10⁶ viable cells in 100 µL of ECM per well of a 6-well plate |
| Splitting Ratio | 1:2 to 1:4 |
| Subculture Frequency | Every 7-10 days |
| Media Renewal | Complete medium change every 2-3 days |
Table 2: Reagents and Media Formulations
| Reagent/Medium | Manufacturer/Catalog # (Example) | Key Components |
| Extracellular Matrix (ECM) | ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning Matrigel | Basement membrane proteins |
| Complete Growth Medium | See "Organoid Media Formulation #4" below | Advanced DMEM/F12, HEPES, L-Glutamine, B-27, N2-MAX, R-Spondin1, Organoid Growth Kit 1D |
| ROCK Inhibitor | Y-27632 (ATCC ACS-3030) | 10 µM final concentration for the first 2-3 days post-thaw/subculture |
| Cryopreservation Medium | ATCC Stem Cell Freezing Media (ATCC ACS-3020) | Cryoprotectants |
Experimental Protocols
I. Preparation of Complete Growth Medium (Organoid Media Formulation #4)
This formulation is designed to prepare approximately 250 mL of complete growth medium.
Materials:
-
Advanced DMEM:F12 (e.g., Thermo Fisher Scientific 12634028)
-
HEPES (e.g., Thermo Fisher Scientific 15630080)
-
L-Glutamine (e.g., ATCC 30-2214)
-
B-27 Supplement (e.g., Thermo Fisher Scientific 17504-044)
-
N2-MAX Supplement (e.g., R&D Systems AR009)
-
R-Spondin1 (RSPO1) Conditioned Media (50 mL required)
-
Organoid Growth Kit 1D (ATCC ACS-7103), containing:
-
Noggin
-
Gastrin
-
N-Acetyl-Cysteine
-
EGF
-
PGE2
-
Nicotinamide
-
A 83-01
-
SB 202190
-
-
Sterile water or appropriate buffer for reconstitution
-
0.22 µM PES bottle-top filter
Procedure:
-
Prepare Supplemented Basal Medium:
-
In a sterile 250 mL bottle, aseptically combine the following:
-
Advanced DMEM:F12: 187.5 mL
-
HEPES: 2.5 mL
-
L-Glutamine: 2.5 mL
-
B-27 Supplement: 5.0 mL
-
N2-MAX Supplement: 2.5 mL
-
-
This will yield a total volume of 200.0 mL.
-
-
Reconstitute Organoid Growth Kit 1D Components:
-
Briefly centrifuge each vial in the kit to ensure the powder is at the bottom.
-
Aseptically reconstitute each component with the appropriate sterile buffer as per the kit's instructions.
-
Incubate at room temperature for 15 minutes, mixing by repeated pipetting. For N-Acetyl Cysteine, if dissolution is difficult, periodic vortexing and a 10-20 minute incubation in a 37°C water bath may be necessary.
-
Note: Reconstituted components should be used immediately and not stored.
-
-
Prepare Complete Medium:
-
Aseptically combine the 200 mL of supplemented basal media, the reconstituted components from the Organoid Growth Kit 1D, and 50 mL of RSPO1 conditioned media.
-
Aseptically filter the complete growth medium through a 0.22 µM PES bottle-top filter.
-
The complete medium can be stored at 2-8°C for up to 4 weeks.
-
II. Thawing of Cryopreserved PDM-42 Organoids
-
Pre-warm a 6-well culture plate in a 37°C incubator for at least one hour.
-
Rapidly thaw the cryovial of organoids in a 37°C water bath (less than 2 minutes).
-
Decontaminate the vial with 70% ethanol and transfer its contents drop-wise into a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant, being careful not to disturb the organoid pellet.
-
Resuspend the pellet in 100 µL of ice-cold ECM (e.g., Matrigel) per 0.5 x 10⁶ viable cells.
-
Dispense the ECM-organoid suspension as 8-12 small droplets (domes) onto the surface of a single well of the pre-warmed 6-well plate.
-
Invert the plate and incubate at 37°C for 15-20 minutes to allow the ECM to solidify.
-
Carefully add 2 mL of complete growth medium supplemented with 10 µM ROCK Inhibitor Y-27632 to the well, dispensing it along the side to avoid disturbing the domes.
-
Culture at 37°C in a 5% CO₂ incubator.
III. Routine Culture and Maintenance
-
Perform a complete medium change every 2-3 days with pre-warmed complete growth medium.
-
After the initial 2-3 days post-thaw or subculture, the use of ROCK Inhibitor is no longer necessary.
-
Monitor organoid growth and morphology using a light microscope. Organoids are ready for passaging when they become large and dense, typically every 7-10 days.
IV. Subculturing (Passaging) PDM-42 Organoids
-
Aspirate the medium from the well containing the organoid domes.
-
Mechanically disrupt the ECM domes using a P1000 pipette tip and transfer them to a 15 mL conical tube.
-
Wash the well with 1 mL of cold basal medium (e.g., Advanced DMEM/F12) to collect any remaining organoids and add it to the conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the organoid pellet in a dissociation reagent (e.g., TrypLE Express or Accutase) for 5-10 minutes at 37°C to break the organoids into smaller fragments.
-
Neutralize the dissociation reagent with at least 5 volumes of cold basal medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the fragmented organoids in the desired volume of ice-cold ECM for a split ratio of 1:2 to 1:4.
-
Plate the ECM-organoid suspension as described in the thawing protocol (Step 7 onwards).
-
Add complete growth medium supplemented with 10 µM ROCK Inhibitor for the first 2-3 days of culture.
V. Cryopreservation of PDM-42 Organoids
-
Collect organoid domes from one well of a 6-well plate into a conical tube.
-
Mechanically break up the domes by pipetting up and down 20-30 times.
-
Fill the tube with cold growth medium and centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the organoid pellet in 1.0 mL of cryopreservation medium (e.g., ATCC Stem Cell Freezing Media).
-
Transfer 1.0 mL of the suspension to each cryovial.
-
Place the vials in a controlled-rate freezing container and store at -80°C for 24 hours to achieve a cooling rate of approximately -1°C/minute.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Signaling Pathways and Experimental Workflows
Signaling Pathways in PDM-42 Organoid Culture
The PDM-42 organoid line, derived from colorectal adenocarcinoma, is dependent on the modulation of key signaling pathways for its growth and maintenance, mimicking the in vivo tumor microenvironment. The provided culture medium is formulated to activate proliferative pathways while inhibiting differentiation. Key pathways include Wnt, EGFR, and Notch, which are crucial for stem cell maintenance and proliferation in the gut. The medium also contains inhibitors of the TGF-β and BMP pathways to prevent apoptosis and differentiation.
Caption: Key signaling pathways modulated by culture medium components for PDM-42 organoid growth.
Experimental Workflow for PDM-42 Organoid Culture
The following diagram illustrates the general workflow for culturing PDM-42 organoids, from thawing to expansion and cryopreservation.
Caption: General experimental workflow for the culture of PDM-42 organoids.
Application Notes and Protocols for High-Throughput Drug Screening Using PDM-42 Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are at the forefront of preclinical cancer research and personalized medicine, offering a physiologically relevant three-dimensional (3D) model that recapitulates the heterogeneity and genetic landscape of the original tumor. The PDM-42 organoid line, derived from a metastatic adenocarcinoma of the large intestine, provides a valuable tool for investigating colorectal cancer biology and discovering novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of PDM-42 organoids in high-throughput drug screening (HTS) applications. The methodologies outlined herein are designed to ensure reproducibility and scalability, enabling the efficient identification and validation of potential anti-cancer compounds.
Key Applications
-
High-Throughput Screening (HTS): Screen large compound libraries to identify novel anti-cancer agents effective against colorectal cancer.
-
Personalized Medicine: Assess the efficacy of various chemotherapeutic agents and targeted therapies on a patient-derived model.
-
Drug Combination Studies: Evaluate synergistic or antagonistic effects of drug combinations to develop more effective treatment regimens.
-
Mechanism of Action Studies: Investigate the cellular and molecular mechanisms by which drugs exert their effects on cancer cells.
Experimental Protocols
1. PDM-42 Organoid Culture and Expansion
This protocol describes the steps for thawing, culturing, and expanding PDM-42 organoids to generate a sufficient number of organoids for a high-throughput screen.
Materials:
-
Cryopreserved PDM-42 organoids
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Complete organoid growth medium (specific formulation for colorectal organoids)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Wash buffer (e.g., Advanced DMEM/F-12)
-
6-well tissue culture plates
-
Sterile pipette tips and serological pipettes
-
Centrifuge
Protocol:
-
Thawing of Cryopreserved Organoids:
-
Rapidly thaw the vial of PDM-42 organoids in a 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold wash buffer.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
-
Embedding in Basement Membrane Matrix:
-
Resuspend the organoid pellet in an appropriate volume of thawed, liquid basement membrane matrix on ice.
-
Dispense 50 µL domes of the organoid-matrix suspension into the center of the wells of a pre-warmed 6-well plate.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the domes.
-
-
Organoid Culture:
-
Gently add 2 mL of complete organoid growth medium supplemented with ROCK inhibitor to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2.
-
Replace the medium every 2-3 days with fresh medium without ROCK inhibitor.
-
-
Organoid Expansion (Passaging):
-
When organoids become large and dense, typically every 7-10 days, they should be passaged.
-
Aspirate the medium and add 1 mL of cell recovery solution to each well.
-
Incubate at 4°C for 30-60 minutes to depolymerize the matrix.
-
Mechanically disrupt the organoids by pipetting up and down.
-
Transfer the suspension to a 15 mL conical tube and wash with 10 mL of cold wash buffer.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the pellet in fresh basement membrane matrix and re-plate at a desired split ratio (e.g., 1:2 to 1:4).
-
2. High-Throughput Drug Screening Workflow
This protocol outlines the automated workflow for screening a compound library against PDM-42 organoids in a 384-well format.
Materials:
-
Expanded PDM-42 organoids
-
Basement Membrane Matrix
-
Complete organoid growth medium
-
384-well plates (e.g., ultra-low attachment, black-walled, clear-bottom)
-
Automated liquid handler
-
High-content imaging system
-
Compound library plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Live/dead cell staining dyes (e.g., Calcein AM, Ethidium Homodimer-1)
Protocol:
-
Organoid Dissociation and Seeding:
-
Harvest and dissociate expanded PDM-42 organoids into small fragments or single cells.
-
Count the cells/fragments and resuspend in a 50% solution of basement membrane matrix in complete organoid growth medium.
-
Using an automated liquid handler, dispense 10-20 µL of the organoid suspension (containing approximately 200-500 organoids) into each well of a 384-well plate.
-
Centrifuge the plate at 100 x g for 1 minute to settle the organoids.
-
Incubate at 37°C for 30 minutes to solidify the matrix.
-
Add 40 µL of complete organoid growth medium to each well.
-
-
Compound Addition:
-
After 24-48 hours of incubation to allow organoid recovery and initial growth, add the compounds from the library plates to the assay plates using an automated liquid handler.
-
Include appropriate controls (e.g., vehicle control, positive control).
-
-
Incubation and Imaging:
-
Incubate the plates for a predetermined duration (e.g., 3-6 days).
-
Perform high-content imaging at specified time points to monitor organoid morphology, size, and proliferation.
-
-
Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay.
-
For luminescent assays like CellTiter-Glo® 3D, add the reagent to each well and measure the signal using a plate reader.
-
For imaging-based viability, stain the organoids with live/dead dyes and acquire images using a high-content imager.
-
Data Presentation
Quantitative data from high-throughput screens should be summarized in tables for clear interpretation and comparison.
Table 1: Representative IC50 Values of Standard Chemotherapeutic Agents against PDM-42 Organoids
| Compound | Target/Mechanism of Action | IC50 (µM) |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | 8.5 |
| Oxaliplatin | DNA Cross-linking Agent | 2.1 |
| Irinotecan | Topoisomerase I Inhibitor | 1.5 |
| Cetuximab | EGFR Inhibitor | > 50 (Resistant) |
| Trametinib | MEK Inhibitor | 0.8 |
| Romidepsin | HDAC Inhibitor | 0.05 |
Note: The IC50 values presented are representative and may vary between experimental batches.
Table 2: Quantitative Analysis of Organoid Morphology and Viability
| Treatment | Organoid Diameter (µm, Day 6) | % Live Cells (Day 6) |
| Vehicle Control | 450 ± 50 | 95 ± 3 |
| 5-Fluorouracil (10 µM) | 250 ± 30 | 60 ± 8 |
| Romidepsin (0.1 µM) | 150 ± 20 | 25 ± 5 |
| Trametinib (1 µM) | 200 ± 25 | 85 ± 5 |
Visualizations
Signaling Pathways
The diagram below illustrates key signaling pathways often dysregulated in colorectal cancer and targeted in drug screening studies.
Caption: Targeted signaling pathways in colorectal cancer.
Experimental Workflow
The following diagram illustrates the high-throughput drug screening workflow using PDM-42 organoids.
Caption: Automated high-throughput drug screening workflow.
The PDM-42 organoid model, in conjunction with automated high-throughput screening platforms, provides a robust and clinically relevant system for modern drug discovery. The protocols and data presented here offer a framework for researchers to efficiently screen and identify promising therapeutic candidates for colorectal cancer, ultimately accelerating the translation of preclinical findings to clinical applications.
Application Notes and Protocols for Establishing PDM-42 Organoid Xenograft Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoid (PDO) xenograft models are becoming indispensable tools in preclinical cancer research and drug development. These models preserve the histological and genetic characteristics of the original patient tumor, offering a more predictive in vivo platform compared to traditional cell line-derived xenografts.[1][2][3] This document provides detailed application notes and protocols for the establishment of xenograft models using the PDM-42™ organoid line (ATCC® PDM-42™), which is derived from a metastatic adenocarcinoma of the large intestine.
The PDM-42 organoid xenograft model is a powerful system for studying tumor biology, evaluating novel therapeutic agents, and investigating mechanisms of drug resistance. These models are particularly valuable as they can recapitulate the complex tumor microenvironment and cellular heterogeneity of the original tumor.[4][5]
Data Presentation
Table 1: PDM-42 Organoid Culture and Xenograft Establishment Parameters
| Parameter | Recommendation | Source |
| Organoid Line | PDM-42™ (ATCC® HCM-SANG-0265-C18™) | |
| Origin | Metastatic adenocarcinoma of the large intestine | |
| Culture Medium | Organoid Growth Kit 1D (ATCC® ACS-7103) or equivalent | |
| Extracellular Matrix | ATCC® Cell Basement Membrane (ACS-3035) or Corning® Matrigel® | |
| Seeding Density | 0.25 - 1 x 10⁶ viable cells in 100 µL of ECM per well of a 6-well plate | |
| Subculturing Ratio | 1:2 to 1:4 every 7-10 days | |
| ROCK Inhibitor | 10 µM Y-27632 for the first 2-3 days post-thawing/subculture | |
| Animal Model | Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG)) | [4] |
| Injection Route | Subcutaneous | [6][7] |
| Cell Number for Injection | 1.0 - 1.5 x 10⁶ cells per mouse | [4] |
| Injection Volume | 100 - 200 µL per mouse | [4][7] |
| Tumor Monitoring | Digital calipers, twice weekly | [4][8] |
| Endpoint | Tumor volume of ~1,000 mm³ or signs of morbidity | [8] |
Experimental Protocols
Protocol 1: Culture of PDM-42 Organoids
This protocol details the steps for thawing, culturing, and expanding PDM-42 organoids.
Materials:
-
PDM-42™ organoids (cryopreserved)
-
Organoid Growth Medium (pre-warmed to 37°C)
-
Cell Basement Membrane/Matrigel (on ice)
-
ROCK Inhibitor Y-27632 (10 mM stock)
-
6-well tissue culture plates
-
Sterile PBS
-
Centrifuge
Procedure:
-
Thawing: Rapidly thaw the cryovial of PDM-42 organoids in a 37°C water bath.
-
Washing: Transfer the organoids to a 15 mL conical tube and add 10 mL of cold basal medium. Centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the organoid pellet in 100 µL of Cell Basement Membrane on ice.
-
Plating: Plate droplets (domes) of the organoid-matrix suspension into a pre-warmed 6-well plate.
-
Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the domes.
-
Media Addition: Gently add 2 mL of complete Organoid Growth Medium supplemented with 10 µM ROCK Inhibitor Y-27632 to each well.
-
Incubation: Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Media Changes: Perform a complete medium change every 2-3 days. After the first 2-3 days, use medium without the ROCK inhibitor.
Protocol 2: Preparation of Organoids for Xenograft Implantation
This protocol describes how to harvest and prepare PDM-42 organoids for subcutaneous injection into mice.
Materials:
-
Mature PDM-42 organoid cultures
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Sterile PBS
-
Trypsin-EDTA (0.05%)
-
Basal medium with 10% FBS
-
Hemocytometer or automated cell counter
-
Cell Basement Membrane/Matrigel (on ice)
-
1 mL syringes with 26-G needles
Procedure:
-
Harvesting: Aspirate the culture medium and add cell recovery solution to depolymerize the matrix domes. Incubate on ice for 30-60 minutes.
-
Collection: Collect the organoids and transfer to a 15 mL conical tube.
-
Dissociation: Centrifuge, remove the supernatant, and resuspend in trypsin-EDTA. Incubate at 37°C for 5-10 minutes with gentle agitation to create a single-cell suspension.
-
Neutralization: Add basal medium with 10% FBS to neutralize the trypsin.
-
Cell Counting: Centrifuge the cell suspension, resuspend in PBS, and count the viable cells.
-
Preparation for Injection: Centrifuge the required number of cells (e.g., 1.5 x 10⁶ cells per mouse) and resuspend the pellet in a 1:1 mixture of sterile PBS and Cell Basement Membrane on ice, for a final volume of 100 µL per injection.[4][7] Keep the cell suspension on ice until injection.
Protocol 3: Subcutaneous Xenograft Implantation
This protocol details the subcutaneous injection of PDM-42 organoids into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NSG mice, 6-10 weeks old)
-
Prepared PDM-42 organoid cell suspension
-
70% ethanol
-
Sterile gauze
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate method.
-
Site Preparation: Shave the injection site on the flank of the mouse and disinfect the area with 70% ethanol.
-
Injection: Gently lift the skin and subcutaneously inject 100 µL of the organoid-matrix suspension using a 26-G needle.[4][7]
-
Post-injection Monitoring: Monitor the mice for any adverse reactions and ensure proper recovery from anesthesia.
Protocol 4: Tumor Growth Monitoring and Analysis
This protocol describes the monitoring of tumor growth and subsequent analysis of the xenograft tumors.
Materials:
-
Digital calipers
-
Formalin (10%)
-
Paraffin embedding materials
-
Hematoxylin and Eosin (H&E) staining reagents
-
Antibodies for immunohistochemistry (IHC)
Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) twice weekly using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Endpoint: Euthanize the mice when the tumor volume reaches approximately 1,000 mm³, or if the animal shows signs of distress.[8]
-
Tumor Excision: Carefully excise the tumor and surrounding tissue.
-
Histological Analysis: Fix a portion of the tumor in 10% formalin, embed in paraffin, and section for H&E staining and IHC to confirm the adenocarcinoma histology and compare it to the original patient tumor.[4][9][10]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for establishing PDM-42 organoid xenografts.
Signaling Pathway: WNT/β-catenin in Colorectal Cancer
The PDM-42 organoid line is derived from colorectal cancer, where the WNT/β-catenin signaling pathway is frequently dysregulated.[11]
Caption: Aberrant WNT/β-catenin signaling in colorectal cancer.
Drug Efficacy Screening Workflow
Caption: Workflow for in vivo drug efficacy studies.
References
- 1. Xenograft and organoid models in developing precision medicine for gastric cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol on utilizing murine gastric cancer organoids for modeling subcutaneous, orthotopic primary, and liver metastatic disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
Application Notes and Protocols for Cell Viability Assays on Patient-Derived Organoids (PDOs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the cellular organization, heterogeneity, and function of the original patient tumor.[1] This makes them powerful preclinical models for drug screening and personalized medicine.[2][3] Assessing cell viability in response to therapeutic compounds is a critical step in drug development. However, the 3D structure of organoids presents unique challenges compared to traditional 2D cell culture, requiring optimized assay protocols to ensure accurate and reproducible results. This document provides detailed methodologies for performing robust cell viability assays on PDOs, focusing on luminescence-based and imaging-based techniques.
General Considerations for Organoid Viability Assays
-
3D Structure: The multi-layered nature of organoids can impede the penetration of assay reagents to the core.[4] Assays specifically designed or validated for 3D cultures, such as the CellTiter-Glo® 3D assay, are recommended as they have enhanced lytic capabilities.[5][6][7]
-
Extracellular Matrix (ECM): Organoids are typically cultured in an ECM like Matrigel®, which can interfere with some assays. Protocols may require mechanical disruption to ensure complete lysis and reagent access.[8]
-
Heterogeneity: PDOs can be heterogeneous, containing various cell types. Imaging-based assays can provide valuable single-organoid or single-cell resolution to capture this heterogeneity in drug response.[9][10]
-
Assay Choice: The choice of assay depends on the experimental endpoint. ATP-based assays measure metabolic activity of the entire well, providing a rapid assessment of overall viability.[11][12] Live/dead fluorescent staining allows for visualization and quantification of viable and non-viable cells within individual organoids.[4][13]
Experimental Workflow for Organoid Drug Screening
The general workflow for testing the effects of compounds on PDO viability involves seeding the organoids, treating them with the desired compounds, and finally, performing the viability assay.
Caption: General experimental workflow for a PDO drug screening and viability assay.
Protocol 1: ATP-Based Viability Assay (CellTiter-Glo® 3D)
This protocol is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[11] It is well-suited for high-throughput screening in 96- or 384-well plates.[6][12]
Materials:
-
Patient-Derived Organoids (e.g., PDM-42) cultured in ECM (e.g., Matrigel®)
-
Organoid culture medium
-
White, clear-bottom 96-well plates (for microscopy) or opaque-walled 96-well plates (for luminescence)
-
CellTiter-Glo® 3D Cell Viability Assay reagent (Promega, Cat. No. G9681)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Organoid Seeding:
-
Thaw and expand PDM-42 organoids as per standard protocol.
-
Dissociate organoids into small fragments or single cells.
-
Perform a viable cell count.
-
Resuspend the cell pellet in a 50:50 mixture of organoid growth medium and ECM.[8]
-
Seed the organoid suspension into a 96-well plate (e.g., ~100 organoids/well in a 50 µL dome).[8]
-
Add 100 µL of culture medium to each well and culture for 4-7 days to allow organoids to form.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the test compounds. Ensure a final DMSO concentration does not exceed 0.1%.[8]
-
Include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (a compound known to induce cell death).[2]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in the well (e.g., add 100 µL to 100 µL of medium).[8]
-
Mechanically disrupt the ECM domes by pipetting up and down several times.
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.[8]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
If using a clear-bottom plate, transfer the contents to an opaque-walled plate to prevent well-to-well crosstalk.[8]
-
Record luminescence using a plate reader.
-
Protocol 2: Imaging-Based Live/Dead Viability Assay
This method uses fluorescent dyes to distinguish between live and dead cells based on plasma membrane integrity and esterase activity.[13] It provides spatial information and allows for single-organoid analysis.
Materials:
-
PDM-42 organoids cultured in 96-well clear-bottom plates.
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Thermo Fisher Scientific, Cat. No. L3224 or similar kits using Calcein-AM and Propidium Iodide/Ethidium Homodimer-1).[14][15]
-
Hoechst 33342 (for counterstaining all nuclei).
-
Phosphate-Buffered Saline (PBS).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Organoid Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a clear-bottom imaging plate.
-
-
Staining:
-
Prepare a staining solution in PBS or culture medium containing Calcein-AM (stains live cells green), Propidium Iodide (PI) or Ethidium Homodimer-1 (stains dead cells red), and Hoechst 33342 (stains all nuclei blue).[13][16]
-
Example concentrations: 2 µM Calcein-AM, 4 µM Ethidium Homodimer-1.
-
-
Carefully remove the culture medium from the wells.
-
Gently wash the organoids once with warm PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[15]
-
-
Imaging and Analysis:
-
Image the organoids using a fluorescence microscope or a high-content imager with appropriate filter sets (e.g., DAPI for blue, FITC for green, TRITC for red).
-
Acquire images from multiple z-planes to capture the 3D structure.
-
Use image analysis software to segment individual organoids and quantify the number and intensity of green (live) and red (dead) cells within each.[9]
-
The viability can be expressed as the ratio of live to dead cells or the percentage of live cells relative to the total cell number (live + dead).
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different compounds and concentrations.
Table 1: ATP Luminescence Data for PDM-42 Organoids
| Compound | Concentration (µM) | Mean Luminescence (RLU) | Std. Deviation | % Viability (Normalized to Vehicle) |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 850,450 | 42,520 | 100.0% |
| Drug X | 0.1 | 798,923 | 39,946 | 94.0% |
| Drug X | 1 | 552,793 | 33,168 | 65.0% |
| Drug X | 10 | 170,090 | 15,308 | 20.0% |
| Drug Y | 0.1 | 833,441 | 41,672 | 98.0% |
| Drug Y | 1 | 765,405 | 38,270 | 90.0% |
| Drug Y | 10 | 680,360 | 34,018 | 80.0% |
Table 2: Image-Based Viability Data for PDM-42 Organoids (at 10 µM)
| Compound | Mean Live Cells per Organoid | Mean Dead Cells per Organoid | % Viability (Live/Total) | Organoid Area (µm²) |
|---|---|---|---|---|
| Vehicle (DMSO) | 250 | 10 | 96.2% | 35,000 |
| Drug X | 50 | 200 | 20.0% | 12,000 |
| Drug Y | 200 | 50 | 80.0% | 28,000 |
Signaling Pathway Visualization
Cell viability assays often probe the induction of apoptosis. The intrinsic apoptosis pathway is a key mechanism of cell death triggered by cellular stress, such as that induced by chemotherapy.
Caption: Simplified diagram of the intrinsic apoptosis pathway.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. molecularpost.altervista.org [molecularpost.altervista.org]
- 3. thno.org [thno.org]
- 4. A Quick Organoid Viability Using Cyto3D® Live-Dead Assay Kit [thewellbio.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 7. biocompare.com [biocompare.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 12. huborganoids.nl [huborganoids.nl]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Organoid In Situ Live-Dead Staining Experiment Guide [absin.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Personalized Medicine Studies in Colorectal Cancer Using Patient-Derived Organoids (PDOs)
Topic: Utilizing Patient-Derived Organoids, exemplified by the PDM-42 model, for Personalized Medicine Studies in Colorectal Cancer.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor tissue.[1][2][3] These "mini-tumors" have emerged as a powerful preclinical platform for personalized medicine, enabling patient-specific drug screening and the investigation of cancer biology.[4][5] This document provides detailed application notes and protocols for the use of colorectal cancer (CRC) PDOs, using the hypothetical "PDM-42" as a representative model, in translational research and drug development.
Recent studies have demonstrated a high success rate in establishing CRC organoids from both primary and metastatic lesions.[6] These organoids maintain the genetic and phenotypic heterogeneity of the parental tumors, making them a valuable tool for predicting patient response to chemotherapy.[6][7]
Data Presentation
Table 1: Drug Sensitivity of Metastatic Colorectal Cancer (mCRC) Patient-Derived Organoids to Standard Chemotherapeutic Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5-fluorouracil (5-FU), irinotecan (CPT11), and oxaliplatin in a cohort of 42 mCRC organoid lines.[6] This data illustrates the heterogeneity in drug response observed across different patient samples.
| Organoid Line | 5-FU IC50 (μM) | CPT11 IC50 (μM) | Oxaliplatin IC50 (μM) |
| Median | 9.68 | 7.57 | 33.56 |
| Range | 0.07 - 32.75 | 0.62 - 33.53 | 3.90 - 89.68 |
Data adapted from a study on 42 mCRC organoid lines. The IC50 values represent the concentration of a drug that inhibits 50% of organoid viability.[6]
Table 2: Predictive Value of an IC50 Cutoff for FOLFOX Regimen in CRC Organoids
A study established an optimal IC50 cutoff value of 43.26 μmol/L for the FOLFOX (5-FU and oxaliplatin) regimen in CRC patient-derived tumor organoids (PDTOs) to predict clinical response.[8] Organoids with an IC50 below this value were considered sensitive, while those above were deemed resistant.
| Parameter | Value (95% CI) |
| Sensitivity | 75.36% (63.16%–82.89%) |
| Specificity | 74.68% (61.11%–81.94%) |
| Accuracy | 75% (65.54%–80.41%) |
| Positive Predictive Value (PPV) | 72.22% (66.25%–81.82%) |
| Negative Predictive Value (NPV) | 77.63% (64.56%–80.56%) |
This data highlights the potential of in vitro organoid drug sensitivity testing to forecast patient outcomes to specific chemotherapy regimens.[8]
Experimental Protocols
Protocol 1: Establishment and Culture of Colorectal Cancer Organoids
This protocol outlines the steps for generating and maintaining CRC organoids from patient tumor tissue.
Materials:
-
Fresh tumor tissue from surgical resection or biopsy
-
Tissue Collection Medium (e.g., DMEM/F12 with GlutaMAX, gentamicin)[9]
-
Tissue Digestion Medium (e.g., DMEM/F12 with GlutaMAX, Collagenase IV, Y-27632)[9]
-
Basement membrane matrix (e.g., Matrigel)
-
CRC Organoid Culture Medium (see composition below)
-
Gentle Cell Dissociation Reagent
-
Sterile labware (Petri dishes, centrifuge tubes, pipette tips)
Organoid Culture Medium Composition: [10][11]
-
Advanced DMEM/F12
-
1x GlutaMAX
-
1x HEPES
-
1x Penicillin-Streptomycin
-
1x N2 Supplement
-
1x B27 Supplement
-
1 mM N-acetylcysteine
-
50 ng/mL human EGF
-
100 ng/mL Noggin
-
500 ng/mL R-spondin 1
-
10 μM Y-27632 (ROCK inhibitor)
-
10 mM Nicotinamide
-
500 nM A-83-01 (TGF-β inhibitor)
Procedure:
-
Tissue Collection and Processing:
-
Collect fresh tumor tissue in ice-cold Tissue Collection Medium and process it promptly under sterile conditions.[12]
-
Wash the tissue multiple times with cold PBS.
-
Mince the tissue into small fragments (1-3 mm³).
-
-
Enzymatic Digestion:
-
Incubate the minced tissue in Tissue Digestion Medium at 37°C for 30-60 minutes with gentle agitation.[13]
-
Monitor the digestion process under a microscope until single cells or small cell clusters are observed.[13]
-
Neutralize the digestion by adding an excess of basal medium (e.g., Advanced DMEM/F12).
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70-100 μm cell strainer to remove undigested tissue.[14]
-
Centrifuge the filtered suspension to pellet the cells.
-
Resuspend the cell pellet in a cold basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into a pre-warmed culture plate.
-
Allow the matrix to solidify at 37°C for 10-15 minutes.[13]
-
-
Organoid Culture and Maintenance:
-
Overlay the matrix domes with CRC Organoid Culture Medium.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically and/or enzymatically dissociating them and re-plating in a fresh matrix.
-
Protocol 2: High-Throughput Drug Screening Assay
This protocol describes a method for assessing the sensitivity of CRC organoids to various therapeutic agents.
Materials:
-
Established CRC organoid cultures
-
96-well or 384-well clear or opaque-bottom plates
-
Therapeutic compounds of interest (e.g., 5-FU, oxaliplatin, irinotecan)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Organoid Seeding:
-
Dissociate established organoids into small fragments or single cells.
-
Count the cells or fragments and resuspend them in a cold basement membrane matrix at a desired density (e.g., 800 cells per well in a 384-well plate).[15]
-
Dispense a small volume (e.g., 5 μL) of the organoid-matrix suspension into the center of each well of a multi-well plate.[6]
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Add pre-warmed CRC Organoid Culture Medium to each well.
-
-
Drug Treatment:
-
Prepare serial dilutions of the drugs to be tested. A common concentration range for monotherapy is 0.01 μM to 50 μM.[6]
-
After 24-48 hours of organoid formation, carefully remove the existing medium and add fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 6 days.[15]
-
-
Viability Assessment:
-
After the incubation period, assess organoid viability using a luminescence-based ATP assay (e.g., CellTiter-Glo® 3D). This method quantifies the ATP present, which is an indicator of metabolically active cells.[15]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate the IC50 values for each drug using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Immunohistochemistry (IHC) of Organoids
This protocol provides a method for fixing, embedding, and staining organoids to analyze protein expression and localization.
Materials:
-
Established CRC organoid cultures
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
30% Sucrose solution
-
Optimal Cutting Temperature (OCT) compound
-
Cryomold or aluminum foil mold
-
Dry ice/ethanol slurry
-
Cryostat
-
Microscope slides
-
Primary and secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Organoid Fixation and Cryoprotection:
-
Collect organoids from the culture plate.
-
Fix the organoids in cold 4% PFA for 30 minutes at 4°C with gentle shaking.[16]
-
Wash the fixed organoids three times with PBS.[16]
-
Incubate the organoids in a 30% sucrose solution at 4°C until they sink to the bottom of the tube (approximately 1 hour or longer).[16]
-
-
Embedding and Freezing:
-
Prepare a mold for embedding.
-
Remove the sucrose solution and wash the organoids once with PBS.[16]
-
Transfer the organoids into the mold with a minimal amount of PBS.
-
Add a mixture of OCT and 30% sucrose (2:1 ratio) to the mold and gently mix to disperse the organoids.[16]
-
Freeze the block rapidly in a dry ice/ethanol slurry.[16]
-
Store the frozen blocks at -80°C until sectioning.
-
-
Cryosectioning and Staining:
-
Cut thin sections (e.g., 7 μm) of the frozen organoid block using a cryostat.
-
Mount the sections on microscope slides.
-
Perform standard immunohistochemistry or immunofluorescence staining protocols, including antigen retrieval (if necessary), blocking, primary and secondary antibody incubations, and counterstaining.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for personalized medicine using CRC organoids.
Caption: Aberrant WNT signaling pathway in colorectal cancer.
Caption: The RAS-MAPK signaling pathway in cell proliferation.
Caption: Dual role of TGF-β signaling in colorectal cancer.
References
- 1. Patient-derived organoids (PDOs) as a promising platform for personalized treatment of colorectal cancer: current applications and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine [mdpi.com]
- 3. Use of Patient-Derived Organoids as a Treatment Selection Model for Colorectal Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Organoid Culture of Primary Mouse Colon Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stork: Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids [storkapp.me]
- 7. sinobiological.com [sinobiological.com]
- 8. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of patient-derived tumor organoids to functionally inform treatment decisions in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Guide to Cultivating Organoids of Colorectal Cancer [absin.net]
- 14. stemcell.com [stemcell.com]
- 15. Medium-throughput drug screening of patient-derived organoids from colorectal peritoneal metastases to direct personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wellslab.dgsom.ucla.edu [wellslab.dgsom.ucla.edu]
Troubleshooting & Optimization
Technical Support Center: PDM-042 In Vivo Solubility Troubleshooting
Welcome to the technical support center for PDM-042. This resource is designed for researchers, scientists, and drug development professionals to address solubility challenges when preparing this compound for in vivo studies. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure successful formulation and administration of this potent PDE10A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, chemically known as ((E)-4-(2-(2-(5,8-dimethyl-[1][2][3]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine), is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[2] While it has shown good oral bioavailability (33%) in rats, its molecular structure, which includes a triazolopyrazine core, may suggest low aqueous solubility.[1][2] For in vivo experiments, achieving a homogenous and stable solution or suspension at the desired concentration is critical for accurate dosing and obtaining reproducible results. Poor solubility can lead to issues such as precipitation, inaccurate dosing, and variable absorption.
Q2: I'm observing precipitation of this compound in my aqueous vehicle. What are my immediate options?
A2: If you are observing precipitation, consider the following immediate troubleshooting steps:
-
pH Adjustment: this compound possesses basic nitrogen atoms, and altering the pH of your vehicle to be more acidic may increase its solubility.
-
Co-solvents: Introduce a water-miscible organic solvent to your vehicle. Common co-solvents for in vivo studies include PEG 300, PEG 400, propylene glycol, and ethanol.
-
Sonication or Gentle Heating: These methods can help to dissolve the compound, but be cautious of potential degradation with heat. Always check for recrystallization upon cooling to room temperature.
Q3: What are some common formulation strategies for poorly soluble compounds like this compound for oral administration?
A3: For oral administration of poorly soluble compounds, several formulation strategies can be employed to enhance bioavailability. These include:
-
Suspensions: Micronizing the compound to increase its surface area and suspending it in a vehicle with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80).
-
Solutions with Co-solvents: Creating a solution using a blend of water and organic co-solvents.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.
Q4: Can I use DMSO to dissolve this compound for my in vivo study?
A4: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds, its use in in vivo studies should be approached with caution due to potential toxicity at higher concentrations. For some preclinical studies, formulations with up to 100% DMSO have been used for intravenous administration of other PDE10A inhibitors.[3] However, for oral studies, it is generally recommended to keep the concentration of DMSO as low as possible. If used, a thorough evaluation of the vehicle's effect on the animal model is necessary.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
If you are facing persistent solubility issues with this compound, follow this systematic approach to develop a suitable formulation.
Step 1: Initial Solubility Screening
The first step is to determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles. This will help identify the most promising formulation strategy.
Experimental Protocol: Solubility Screening
-
Preparation of Vehicles: Prepare a selection of potential vehicles. A recommended starting panel is provided in the table below.
-
Compound Addition: To 1 mL of each vehicle in a clear vial, add a pre-weighed amount of this compound (e.g., 1 mg).
-
Equilibration: Vortex each vial for 1-2 minutes. If the compound dissolves, add another pre-weighed amount and repeat until the solution is saturated (visible solid remains).
-
Observation: Allow the vials to equilibrate at room temperature for at least 24 hours, protected from light.
-
Assessment: Visually inspect for any undissolved particles. If a clear solution is obtained, the solubility is at least the total concentration of this compound added. For saturated solutions, the supernatant can be filtered and analyzed by HPLC to determine the exact solubility.
Table 1: Recommended Vehicles for Initial Solubility Screening
| Vehicle Category | Example Vehicle |
| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 |
| Co-solvents | 30% Propylene Glycol in Water, 50% PEG 400 in Water |
| Surfactants | 10% Tween 80 in Water, 5% Cremophor EL in Water |
| Cyclodextrins | 20% HP-β-CD in Water |
| Oils | Corn oil, Sesame oil |
Step 2: Formulation Development Based on Screening Results
Based on the results from the initial screening, you can proceed with a more targeted formulation strategy.
-
If soluble in aqueous or co-solvent systems: Optimize the concentration of the co-solvent to the minimum required to achieve the desired dosing concentration.
-
If soluble in surfactant or cyclodextrin solutions: These are excellent options for enhancing solubility. Further optimization of the excipient concentration may be necessary.
-
If soluble only in oils: An oil-based formulation may be suitable for oral administration.
Step 3: Physical Characterization and Stability
Once a lead formulation is identified, it is important to assess its physical characteristics and stability.
Experimental Protocol: Formulation Characterization
-
Visual Inspection: The formulation should be a clear solution or a uniform, easily re-suspendable suspension.
-
pH Measurement: Record the pH of the final formulation.
-
Short-term Stability: Store the formulation at room temperature and at 4°C for at least 24-48 hours. Visually inspect for any signs of precipitation or phase separation.
Visualizing Key Concepts
Signaling Pathway of PDE10A Inhibition
PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating both cAMP and cGMP signaling cascades.[4] Inhibition of PDE10A increases the levels of these second messengers, which can modulate downstream signaling pathways involved in neurotransmission.
Caption: PDE10A inhibition by this compound increases cAMP levels.
Experimental Workflow for Solubility Enhancement
This workflow provides a logical progression for developing a suitable formulation for a poorly soluble compound like this compound.
Caption: A systematic workflow for enhancing compound solubility.
Troubleshooting Decision Tree for this compound Formulation
This decision tree can guide you through troubleshooting common issues encountered during formulation development.
Caption: A decision tree for troubleshooting solubility issues.
References
optimizing PDM-042 dosing to minimize cataleptic side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PDM-042, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The information is intended for researchers, scientists, and drug development professionals to optimize dosing strategies and minimize potential cataleptic side effects during experimentation.
Troubleshooting Guides
This section offers guidance on common experimental challenges related to the cataleptic effects of this compound.
Issue: Observed Cataleptic Behavior in Animal Models
Catalepsy, a state of motor immobility, can be a concern with compounds modulating dopaminergic pathways. While this compound has shown a minimal propensity for inducing catalepsy at therapeutically relevant doses, it's crucial to have robust methods for its assessment and mitigation.[1][2]
Recommended Actions:
-
Review Dosing Regimen: Compare your current dosing with the data provided in Table 1. Unusually high doses may increase the risk of cataleptic-like events.
-
Implement Standardized Catalepsy Assessment: Utilize validated methods such as the Bar Test or Grid Test to quantify motor effects accurately. Detailed protocols are provided below.
-
Consider Drug Interactions: Co-administration of this compound with other agents, particularly dopamine D1 receptor antagonists, has been shown to enhance cataleptic effects.[3] A thorough review of all administered compounds is recommended.
Data Presentation: this compound and Other PDE10A Inhibitors - Cataleptic Effects
The following table summarizes available data on the cataleptic effects of this compound and another exemplary PDE10A inhibitor. This information can guide dose selection to minimize motor side effects.
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Observed Cataleptic Effects | Citation |
| This compound | 0.3 - 1.0 | Oral | Rat | Minimal effective dose in conditioned avoidance response. | [1][2] |
| This compound | 10 | Oral | Rat | Minimal cataleptic effects observed, a dose significantly higher than the minimal effective dose. | [1][2] |
| CPL500036 | 0.6 | Not specified | Not specified | Elicited catalepsy. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure standardized and reproducible results.
Protocol 1: Bar Test for Catalepsy Assessment in Rats
Objective: To quantify the degree of catalepsy by measuring the time an animal maintains an externally imposed posture.
Materials:
-
Horizontal bar (approximately 0.9 cm in diameter) fixed at a height of 9 cm from the base.
-
Stopwatch or automated timer.
-
Test animals (rats).
Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
The hind paws should remain on the surface of the testing area.
-
Start the timer as soon as the animal is in the required position.
-
Measure the latency (in seconds) for the animal to remove one or both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, the maximum time is recorded.
-
Perform measurements at predefined time points after this compound administration (e.g., 30, 60, 90, and 120 minutes).
Protocol 2: Grid Test for Catalepsy Assessment
Objective: To assess motor coordination and the ability of the animal to maintain its posture on an elevated grid.
Materials:
-
Wire mesh grid (e.g., 35x35 cm) with openings of approximately 1x1 cm, elevated above a surface.
-
Stopwatch.
-
Test animals (rats or mice).
Procedure:
-
Gently place the animal in the center of the wire mesh grid.
-
Observe the animal's ability to move and maintain its posture on the grid.
-
Cataleptic behavior is characterized by the animal remaining immobile in an awkward posture for an extended period.
-
Record the duration of immobility within a set observation period (e.g., 5 minutes).
-
The number of foot slips or falls can also be quantified as a measure of motor impairment.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound and its cataleptic side effects.
References
- 1. Catalepsy test in rats [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
PDM-042 Technical Support Center: Troubleshooting Variability in Behavioral Responses
Welcome to the technical support center for PDM-042, a novel, selective 5-HT2A receptor agonist under investigation for its anxiolytic properties. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in behavioral responses during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin 2A (5-HT2A) receptor. Its primary mechanism of action involves binding to and activating Gq-coupled 5-HT2A receptors, which leads to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[1][2] This signaling cascade is thought to modulate neuronal excitability in brain regions associated with anxiety and mood.
Q2: Why am I observing high variability in the behavioral responses of my animal subjects to this compound?
A2: Variability in behavioral responses to any psychoactive compound is a common challenge in preclinical research.[3][4][5] Several factors can contribute to this, including:
-
Biological Factors: Genetic differences between animals, sex, age, and hormonal fluctuations (e.g., the estrous cycle in females) can all impact drug metabolism and response.[3][4][6]
-
Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, and even the scent of the experimenter, can influence an animal's anxiety levels and, consequently, its response to this compound.[3][7]
-
Procedural Factors: Inconsistencies in drug formulation, administration technique, handling of the animals, and the timing of the behavioral tests can introduce significant variability.[4][7]
Q3: What are the recommended animal models for assessing the anxiolytic effects of this compound?
A3: The elevated plus maze (EPM) and the open field test (OFT) are two of the most widely used and validated behavioral assays for assessing anxiety-like behavior in rodents.[8][9][10][11][12][13] The EPM leverages the natural aversion of rodents to open and elevated spaces, while the OFT assesses exploratory behavior and anxiety based on the animal's tendency to remain near the walls of the arena (thigmotaxis).[8][11][14][15]
Q4: Are there any known issues with this compound formulation or stability?
A4: this compound is a lipophilic compound with low aqueous solubility. Therefore, proper formulation is critical for ensuring consistent bioavailability. It is recommended to use a vehicle such as a solution containing a small percentage of a solubilizing agent like Tween 80 or DMSO. All formulations should be prepared fresh daily and protected from light to prevent degradation. It is also crucial to ensure the formulation is homogenous, especially if it is a suspension.
Troubleshooting Guides
Issue: Inconsistent Anxiolytic Effects in the Elevated Plus Maze (EPM)
If you are observing high variability in the time spent in the open arms of the EPM after this compound administration, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Improper Drug Formulation | Ensure this compound is fully dissolved or evenly suspended in the vehicle. Prepare fresh formulations daily and sonicate if necessary to ensure homogeneity. Validate your formulation procedure to ensure consistent concentration. |
| Variable Drug Administration | Standardize the route and technique of administration (e.g., intraperitoneal, oral gavage). Ensure all personnel are trained to perform the injections consistently to minimize stress and ensure accurate dosing. |
| Environmental Stressors | Acclimate animals to the testing room for at least 30-60 minutes before the trial.[14][16] Maintain consistent lighting (100-200 lux is often recommended) and minimize noise in the testing room.[11][14] Clean the maze thoroughly between each animal to remove olfactory cues.[15][17] |
| Experimenter Effects | The same experimenter should handle and test all animals within a cohort to minimize variability due to handling style or scent.[3][7] Consider blinding the experimenter to the treatment groups to reduce bias.[8] |
| Biological Variability | Use age- and weight-matched animals. If using females, track their estrous cycle as hormonal fluctuations can influence anxiety levels and drug response.[3][4] Test males and females separately.[8] |
Issue: No Significant Effect of this compound in the Open Field Test (OFT)
If this compound is not producing the expected increase in time spent in the center of the open field, review the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Suboptimal Dose | Perform a dose-response study to identify the optimal dose of this compound. It is possible the dose is too low to elicit an anxiolytic effect or so high that it causes sedative effects, which can be misinterpreted as a lack of anxiolytic activity. |
| Incorrect Timing of Test | Determine the pharmacokinetic profile of this compound to ensure the behavioral test is conducted at the time of peak brain exposure. The time between drug administration and testing is a critical parameter. |
| Habituation to the Arena | Ensure the open field is a novel environment for the animals. Prior exposure can reduce anxiety levels and mask the effects of an anxiolytic compound. |
| Low Baseline Anxiety | If the control animals already spend a significant amount of time in the center of the arena, it may be difficult to detect an anxiolytic effect. Consider using a more anxiogenic strain of mice or slightly increasing the light intensity in the arena to increase baseline anxiety. |
| Confounding Locomotor Effects | Analyze the total distance traveled in the open field. If this compound is causing hyperactivity or hypoactivity, this can confound the interpretation of time spent in the center. A true anxiolytic effect should increase center time without significantly altering overall locomotion. |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation of a this compound solution for intraperitoneal (IP) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 5% of the total volume. Vortex until the powder is completely dissolved.
-
Add Tween 80 to a final concentration of 5% of the total volume. Vortex thoroughly.
-
Add 0.9% sterile saline to reach the final desired volume. The final vehicle composition will be 5% DMSO, 5% Tween 80, and 90% saline.
-
Vortex the solution for 1-2 minutes to ensure it is homogenous. If precipitation occurs, sonicate the solution for 5-10 minutes.
-
Administer the solution via IP injection at a volume of 10 mL/kg body weight.
-
Prepare the formulation fresh on each day of testing and protect it from light.
Elevated Plus Maze (EPM) Protocol
This protocol outlines the procedure for conducting the EPM test to assess anxiety-like behavior in mice.[8][10][11]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[11][16]
-
A video camera positioned above the maze to record the session.
-
Video tracking software for automated analysis.
Procedure:
-
Transport the mice to the testing room and allow them to acclimate for at least 30 minutes.[14]
-
Set the illumination in the testing room to a consistent level (e.g., 100-200 lux).[11][14]
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse in the center of the maze, facing one of the open arms.[16]
-
Start the video recording and allow the mouse to explore the maze for 5 minutes.[8]
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
After 5 minutes, gently return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol between each trial to remove any scent cues.[15][16]
-
Analyze the video recordings for the time spent in the open arms, closed arms, and the number of entries into each arm.
Open Field Test (OFT) Protocol
This protocol details the procedure for the OFT to measure locomotor activity and anxiety-like behavior.[9][14][15]
Apparatus:
-
A square arena with high walls, typically made of a non-reflective material.[9]
-
A video camera mounted above the arena.
-
Automated tracking software to analyze movement.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes prior to the test.[14]
-
Administer this compound or vehicle at the specified time before the test.
-
Gently place the mouse in the center of the open field arena.[18]
-
Begin recording and allow the mouse to explore the arena for a set period, typically 10-20 minutes.[18][19]
-
The software should be configured to divide the arena into a center zone and a peripheral zone.[14][18]
-
At the end of the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol between animals.[15]
-
Analyze the data for time spent in the center versus the periphery, total distance traveled, and rearing frequency.
Data Presentation
Table 1: Example Dose-Response Data for this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds, Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 35.2 ± 4.1 | 8.5 ± 1.2 |
| This compound | 0.1 | 48.9 ± 5.3 | 10.1 ± 1.5 |
| This compound | 0.3 | 75.6 ± 6.8 | 12.4 ± 1.8 |
| This compound | 1.0 | 82.1 ± 7.2 | 13.1 ± 2.0 |
| This compound | 3.0 | 65.4 ± 5.9* | 9.8 ± 1.4 |
*p < 0.05 compared to vehicle
Table 2: Troubleshooting Checklist for Unexpected Variability
| Checkpoint | Yes/No | Notes |
| Formulation Prepared Fresh Daily? | ||
| Consistent Administration Route/Technique? | ||
| Animals Acclimated to Testing Room? | ||
| Consistent Lighting and Low Noise? | ||
| Apparatus Cleaned Between Trials? | ||
| Single Experimenter for Cohort? | ||
| Experimenter Blinded to Treatment? | ||
| Animals Age/Weight Matched? | ||
| Female Estrous Cycle Monitored/Controlled? |
Visualizations
Caption: this compound signaling pathway via the 5-HT2A receptor.
Caption: Standard experimental workflow for this compound behavioral studies.
Caption: Logical diagram for troubleshooting sources of variability.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factors Affecting Drug Response in Animals [bivatec.com]
- 7. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 15. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 17. albany.edu [albany.edu]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. amuzainc.com [amuzainc.com]
Technical Support Center: Refining Experimental Protocols for Consistent PDM-042 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with the novel phosphodiesterase 10A (PDE10A) inhibitor, PDM-042.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling pathways, including the protein kinase A (PKA) pathway. This mechanism is particularly relevant in the medium spiny neurons of the striatum, where PDE10A is highly expressed.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other small molecule inhibitors for in vitro experiments.[1][2] It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[1]
Q3: How should this compound be stored?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the appropriate negative and positive controls for experiments with this compound?
A4:
-
Vehicle Control (Negative): The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used for the this compound treatment. This accounts for any effects of the solvent on the cells.
-
Inactive Compound Control (Negative): If available, a structurally similar but biologically inactive analog of this compound can be used to control for off-target effects.
-
Positive Control: A known, well-characterized PDE10A inhibitor (e.g., MP-10) can be used as a positive control to validate the experimental setup and cell response. For downstream signaling assays, a direct activator of the pathway (e.g., forskolin to increase cAMP) can be used as a positive control.
Q5: Is this compound cytotoxic?
A5: The cytotoxicity of this compound should be determined empirically for each cell line and experimental condition. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assays to ensure that the observed effects are not due to cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value |
| IC50 vs. PDE10A | Human | < 1 nmol/L |
| IC50 vs. PDE10A | Rat | < 1 nmol/L |
| Selectivity | vs. other PDEs | > 1000-fold |
| Kd for striatum membranes | Rat | 8.5 nmol/L |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rats
| Parameter | Dose | Value |
| Brain Penetration (striatum/plasma ratio) | N/A | 6.3 |
| PDE10A Occupancy Rate | 3 mg/kg | 86.6% |
| Oral Bioavailability | N/A | 33% |
| Antagonism of MK-801-induced hyperlocomotion | 0.1-0.3 mg/kg | Significant |
| Attenuation of Conditioned Avoidance Response (CAR) | 0.3-1 mg/kg | Significant |
| Minimal Effect on Catalepsy | up to 10 mg/kg | Minimal |
| Effect on Prolactin Release | up to 3 mg/kg | No effect |
| Effect on Glucose Elevation | up to 3 mg/kg | No effect |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based cAMP Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based assay that measures changes in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing human PDE10A.
-
Parental HEK293 cells (for counter-screening).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
DMSO.
-
Forskolin.
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit or GloSensor™ cAMP Assay).
-
White, opaque 96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay technology.
Methodology:
-
Cell Seeding:
-
The day before the assay, seed the PDE10A-expressing HEK293 cells and parental HEK293 cells into the microplates at a pre-determined optimal density.
-
Allow cells to attach and grow overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer or cell culture medium to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Also, prepare a vehicle control (DMSO only).
-
-
Compound Treatment:
-
Carefully remove the cell culture medium from the plates.
-
Add the diluted this compound and vehicle controls to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Stimulation:
-
Add a sub-maximal concentration of forskolin (e.g., EC20) to all wells to stimulate cAMP production.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, add the detection reagents to each well.
-
Incubate for the recommended time at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known PDE10A inhibitor or no forskolin stimulation, representing 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol outlines a method to assess the functional downstream effects of this compound by measuring the phosphorylation of cAMP response element-binding protein (CREB).
Materials:
-
Cells expressing PDE10A (e.g., SH-SY5Y or primary neurons).
-
This compound.
-
DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-CREB antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB signal.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for IC50 determination.
Troubleshooting Guide
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Density: Ensure consistent cell seeding density, as this can affect the cellular response to the compound.
-
Compound Stability: Avoid repeated freeze-thaw cycles of the this compound stock solution. Aliquot the stock and use a fresh aliquot for each experiment.
-
Assay Conditions: Standardize all incubation times, temperatures, and reagent concentrations.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%).
Q: The signal-to-noise ratio in my assay is low. How can I improve it?
A: A low signal-to-noise ratio can be improved by:
-
Optimizing Forskolin Concentration: Titrate the concentration of the stimulating agent (e.g., forskolin) to find a concentration that provides a robust but sub-maximal signal.
-
Optimizing Cell Number: Titrate the number of cells seeded per well to find the optimal density for a strong signal without reaching over-confluence.
-
Increasing Incubation Time: Optimize the incubation time with this compound and the stimulating agent.
-
Checking Reagent Quality: Ensure that all reagents, including the cAMP detection kit, are within their expiration dates and have been stored correctly.
Q: I am observing a cellular effect, but I'm not sure if it's a specific on-target effect of this compound. How can I confirm this?
A: To confirm on-target activity:
-
Use a Counter-Screen: Test this compound on a parental cell line that does not express PDE10A. A specific inhibitor should have a significantly reduced or no effect in these cells.
-
Use a Structurally Unrelated Inhibitor: Use another known PDE10A inhibitor with a different chemical scaffold. If it produces the same biological effect, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing PDE10A. This should reverse the effects of this compound.
-
Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate PDE10A expression. This should mimic the effect of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
troubleshooting common problems in PDM-42 organoid culture contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered in PDM-42 organoid cultures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in PDM-42 organoid cultures?
The most frequently observed contaminants in organoid cultures include bacteria, fungi (yeast and mold), mycoplasma, and a less commonly identified contaminant referred to as "black gum worms".[1] Patient-derived organoids (PDOs), particularly those from tissues with a native microbiome like the gastrointestinal tract, are at a higher risk of initial contamination.[1][2][3]
Q2: How can I visually identify different types of contamination?
-
Bacterial Contamination: Look for a sudden drop in pH (media turning yellow/red and turbid overnight).[1] Under the microscope, bacteria may appear as small, black, spherical colonies that are often hazy at the periphery and grow rapidly.[1][4] They can be found within the Matrigel/BME domes or sedimented around the edges.[4]
-
Fungal (Yeast/Mold) Contamination: Yeast contamination may appear as cotton-like, flocculent clumps.[1] Individual yeast cells can sometimes be seen budding. Mold will present as filamentous, tubular, or dendritic hyphae.[1] The culture medium may not become turbid in the early stages of fungal contamination.[1]
-
Mycoplasma Contamination: Mycoplasma is not visible under a standard light microscope due to its small size (0.1-0.3 µm).[1] Its presence should be suspected if there are signs of cellular stress, such as reduced proliferation or changes in morphology, without visible microbial growth.[5] Detection requires specific methods like PCR.[1][6]
-
"Black Gum Worm" Contamination: This contaminant is characterized by actively twisting, rod-shaped organisms. A key feature is that the culture medium does not typically become turbid.[1]
Q3: What are the primary sources of contamination in organoid cultures?
Contamination can originate from several sources:
-
The primary tissue sample: Tissues from non-sterile environments, such as the gut, are a major source of microbial contamination.[1][2][3]
-
The laboratory environment: Airborne particles, contaminated surfaces in biosafety cabinets, incubators, and lab equipment can introduce contaminants.[7][8]
-
Reagents and media: Contaminated sera, media, or other solutions are a potential source.[1][7]
-
The operator: Poor aseptic technique is a significant contributor to contamination.[1][7]
Q4: Can I use antibiotics in my PDM-42 organoid culture? Are there any drawbacks?
Yes, antibiotics and antimycotics are commonly used to prevent microbial contamination.[2][4] However, their use can have drawbacks. For instance, long-term use of antibiotics like Penicillin/Streptomycin (P/S) can negatively impact organoid growth and viability.[2] It has also been shown that antibiotics can alter the transcriptional activity and differentiation of cells within the organoids.[2] Therefore, it is often recommended to use them judiciously, particularly during the initial establishment of the culture.[9]
Troubleshooting Common Contamination Issues
Issue 1: My organoid culture medium turned cloudy and yellow overnight.
This is a classic sign of bacterial contamination.[1]
Immediate Actions:
-
Immediately isolate the contaminated cultures to prevent cross-contamination.
-
Discard the contaminated flasks and decontaminate the incubator and biosafety cabinet thoroughly.[7][8]
-
Review your aseptic technique and ensure all media and reagents are sterile.[7]
Preventative Measures:
-
Incorporate thorough washing steps of the primary tissue with a suitable antibiotic solution before processing.[2][9][10]
-
Consider using a broad-spectrum antibiotic combination, such as Penicillin-Streptomycin, in the initial culture stages.[1]
-
Always practice strict aseptic technique, including sterilizing all equipment and working within a clean biosafety cabinet.[7][11]
Issue 2: I see filamentous growths or small budding particles in my culture, but the media is not cloudy.
This is indicative of a fungal (mold or yeast) contamination.[1][4]
Immediate Actions:
-
Isolate and discard the contaminated cultures.
-
Thoroughly clean and decontaminate all work surfaces, incubators, and equipment.
-
Check all reagents, especially serum and media, for any signs of contamination.
Preventative Measures:
-
Use an antifungal agent like Amphotericin B or Nystatin in your culture medium, especially during humid seasons when fungal spore counts are higher.[1]
-
Ensure all solutions are sterile-filtered.
-
Maintain a clean and dry incubator environment.
Issue 3: My organoids are growing poorly and look unhealthy, but I don't see any visible contaminants.
This could be a sign of mycoplasma contamination.[1][5]
Detection Protocol:
-
Sample Collection: Aspirate the supernatant from your organoid culture.
-
PCR Detection: Use a commercially available mycoplasma PCR detection kit to test the supernatant.[1][6] This method amplifies mycoplasma DNA for sensitive and specific detection.
Eradication Protocol:
-
Mycoplasma Removal Agents: Treat the culture with a specific mycoplasma removal reagent. The working concentration may need to be optimized, with recommendations often ranging from 0.5 to 250 µg/mL.[1] It is advisable to test a few concentrations to find the most effective and least toxic for your organoids.[1]
-
In Vivo Passaging (for patient-derived organoids): For precious patient-derived organoid lines, an effective but more complex method is to passage the organoids through an in vivo mouse model. The host immune system can clear the mycoplasma, and the organoids can then be re-established in culture.[6][12]
-
Post-Treatment Testing: After the treatment period (typically 1-2 weeks), re-test for mycoplasma using a PCR kit to confirm its elimination.[1]
Data on Contamination Prevention
The choice of washing solution for the primary tissue is critical in preventing initial contamination. The following table summarizes the efficacy of different washing solutions in preventing microbial contamination in patient-derived organoid cultures from colorectal cancer tissues.
| Washing Solution | Contamination Rate (%) | Impact on Cell Viability |
| No Wash | 62.5% | N/A |
| PBS | 50% | - |
| PBS with Penicillin/Streptomycin (P/S) | 25% | Reduced percentage of living cells |
| PBS with Primocin | 0% | No negative impact on cell viability |
Data sourced from a study on colorectal cancer patient-derived organoids.[2][13]
Experimental Protocols
Protocol 1: Aseptic Tissue Handling and Washing to Prevent Contamination
-
Collect the PDM-42 tissue sample in a sterile collection tube containing a transport medium supplemented with an effective antibiotic, such as Primocin (100 µg/ml).[11]
-
In a biosafety cabinet, transfer the tissue to a sterile petri dish.
-
Wash the tissue multiple times (at least 3-5 times) with a cold, sterile phosphate-buffered saline (PBS) solution containing Primocin.[13] For intestinal tissues, it is recommended to perform more extensive washing (upwards of 10 times).[9]
-
After washing, proceed with tissue dissociation and organoid seeding under strict aseptic conditions.[7][11]
Protocol 2: Routine Mycoplasma Surveillance
-
Once a month, or if contamination is suspected, collect 1 mL of spent culture medium from your PDM-42 organoid cultures.
-
Follow the instructions of a commercial PCR-based mycoplasma detection kit.
-
Include a positive and negative control in your PCR run to ensure the validity of the results.
-
If a positive result is obtained, immediately quarantine the affected cultures and begin an eradication protocol.
Visualizing Workflows
Troubleshooting Workflow for Suspected Contamination
The following diagram outlines a logical workflow for identifying and addressing contamination in your PDM-42 organoid cultures.
Caption: A flowchart for troubleshooting contamination in organoid cultures.
References
- 1. Identification and sterilization strategy of organoid contamination (1) [absin.net]
- 2. Standardizing Patient-Derived Organoid Generation Workflow to Avoid Microbial Contamination From Colorectal Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical risk factors and pattern of initial fungal contamination in endoscopic biopsy-derived gastrointestinal cancer organoid culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 8. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoid Culture Guide [absin.net]
- 11. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Matrigel Concentration for PDM-42 Organoid Growth
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with PDM-42 patient-derived melanoma organoids. The focus is on optimizing Matrigel concentration to ensure robust and reproducible organoid growth.
Frequently Asked Questions (FAQs)
Q1: Is Matrigel essential for PDM-42 organoid culture?
A1: Yes, Matrigel is crucial for the proper growth and development of PDM-42 organoids. It provides the necessary extracellular matrix (ECM) proteins and signaling molecules that mimic the native tumor microenvironment, supporting self-organization and growth in a 3D structure.[1][2]
Q2: What is the recommended starting concentration of Matrigel for PDM-42 organoids?
A2: While the optimal concentration can be cell-line dependent, a general starting point for melanoma patient-derived organoids (MPDOs) is a 1:2 dilution of Matrigel with your complete culture medium.[3][4] For creating 3D domes, undiluted Matrigel (protein concentration of 8 mg/mL or higher) is often used.[1][2]
Q3: Should I use standard Matrigel or Growth Factor Reduced (GFR) Matrigel?
A3: For organoid culture, Growth Factor Reduced (GFR) Matrigel is generally recommended to have better control over the growth factor composition of your culture medium.[5][6] However, some protocols for MPDOs have successfully used standard Matrigel.
Q4: How can I recover PDM-42 organoids from the Matrigel dome for passaging or analysis?
A4: Organoids can be recovered from Matrigel using a non-enzymatic cell recovery solution at 4°C with mechanical disruption, such as pipetting.[7] This depolymerizes the Matrigel, allowing for the collection of intact organoids.
Q5: Can PDM-42 organoids be cryopreserved?
A5: Yes, patient-derived organoids can be cryopreserved. It is recommended to freeze 5-10 Matrigel domes in a single cryovial using a controlled freezing container. Pre-treatment with a ROCK inhibitor (e.g., Y-27632) can improve cell viability upon thawing.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or no organoid formation | Matrigel concentration is too low. | Increase the Matrigel concentration to provide a stiffer matrix.[7] |
| Cell viability is low. | Ensure gentle handling of cells during isolation and seeding. Use a cell viability stain to check the health of your initial cell suspension. | |
| Suboptimal culture medium. | Verify the composition of your organoid growth medium, ensuring all necessary supplements are included.[3] | |
| Matrigel domes disperse or flatten | Culture plate surface is not optimal. | Pre-warm the culture plates to 37°C before seeding the Matrigel domes.[5][8] |
| Residual dissociation reagents. | Ensure complete removal of dissociation reagents after cell harvesting as they can interfere with Matrigel polymerization.[6] | |
| Pipetting technique. | When adding medium, dispense it gently along the side of the well to avoid disturbing the domes.[6][8] | |
| Organoids are small and do not grow | Insufficient nutrient supply. | Change the culture medium every 2-3 days to replenish nutrients.[3] |
| Matrigel concentration is too high. | A very dense Matrigel may restrict organoid expansion. Try a slightly lower concentration. | |
| High cell density leading to nutrient depletion. | Optimize the cell seeding density. Too many cells can quickly deplete nutrients in the dome. | |
| Organoid core becomes dark or necrotic | Organoids are too large. | Passage the organoids before they become excessively large to ensure proper nutrient and oxygen diffusion.[2] |
| Contamination. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider adding antibiotics to the culture medium. |
Experimental Protocols
Protocol 1: Preparation of Matrigel for PDM-42 Organoid Culture
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Aliquot the thawed Matrigel into pre-cooled, sterile microcentrifuge tubes on ice. This minimizes freeze-thaw cycles.[9]
-
For dome culture, use Matrigel at a protein concentration of at least 8 mg/mL.[1][2] For a coated-well method, dilute Matrigel to the desired concentration (e.g., 1:2 with cold serum-free medium).[3][4] Keep all solutions and pipette tips cold to prevent premature gelling.
Protocol 2: Seeding PDM-42 Cells for Organoid Formation in Matrigel Domes
-
Prepare a single-cell suspension of PDM-42 cells.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of complete organoid growth medium.
-
Mix the cell suspension with thawed, ice-cold Matrigel at the desired ratio (e.g., 1x10^6 cells per ml of Matrigel).[3] Avoid introducing air bubbles.
-
Carefully pipette 40-50 µL of the cell-Matrigel mixture into the center of each pre-warmed well to form a dome.[5][10]
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel to polymerize.[5]
-
Gently add 500 µL (for 24-well) or 250 µL (for 48-well) of pre-warmed complete organoid growth medium to each well, being careful not to disturb the domes.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.[3]
Data Summary
Table 1: Matrigel Concentration and Seeding Density for Melanoma Organoids
| Organoid Type | Matrigel Concentration/Method | Seeding Density | Culture Duration | Reference |
| Melanoma Patient-Derived Organoids (MPDOs) | 1:2 dilution with complete medium (inlaid method) | 1 x 10^6 cells | 7-14 days | [3] |
| MPDOs | Undiluted Matrigel for domes | 5 x 10^3 single cells per well (96-well plate) | 4 days for organoid generation | [3] |
| Colorectal Cancer Organoids (for comparison) | 40-50 µL undiluted Matrigel per dome | ~100-200 crypts per dome | 2-4 days for establishment | [10] |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for PDM-42 organoid culture using the Matrigel dome method.
Caption: Troubleshooting logic for common issues in PDM-42 organoid culture.
References
- 1. Organoid Culture Frequently Asked Questions [sigmaaldrich.com]
- 2. cancertools.org [cancertools.org]
- 3. Patient-derived melanoma organoid models facilitate the assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling Therapeutic Opportunities with Melanoma Patient-derived Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Developing and Troubleshooting Patient-Derived “Mini-Gut” Colorectal Organoids for Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. youtube.com [youtube.com]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
improving the success rate of PDM-42 organoid subculturing
Welcome to the technical support center for the PDM-42 organoid model. This resource is designed to assist researchers, scientists, and drug development professionals in successfully subculturing PDM-42 organoids, a patient-derived colorectal cancer model. Here you will find troubleshooting guides and frequently asked questions to address common challenges and improve the success rate of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended seeding density for PDM-42 organoids?
A1: The recommended seeding density for PDM-42 organoids is 0.25 - 1 x 10^6 viable cells in 100 µL of extracellular matrix (ECM) per well of a 6-well plate.
Q2: What is the optimal splitting ratio and frequency for subculturing PDM-42 organoids?
A2: PDM-42 organoids should be split at a ratio of 1:2 to 1:4 every 7-10 days. For example, organoids from one well of a 6-well plate can be re-seeded into 2 to 4 new wells.
Q3: How often should the culture medium be changed?
A3: A complete medium change should be performed every 2-3 days to ensure an adequate supply of nutrients for optimal growth.
Q4: Is the use of a ROCK inhibitor necessary during subculturing?
A4: Yes, it is recommended to include 10 µM of ROCK Inhibitor Y-27632 in the medium for the first 2-3 days following subculture. This helps to prevent dissociation-induced apoptosis and improve cell survival.
Q5: What extracellular matrix (ECM) is recommended for PDM-42 organoid culture?
A5: ATCC recommends culturing this model in ATCC Cell Basement Membrane (ATCC ACS-3035) or Corning Matrigel.
Troubleshooting Guide
This guide addresses common issues encountered during PDM-42 organoid subculturing.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Organoid Viability After Splitting | - Over-dissociation of organoids into single cells.- Mechanical stress during pipetting.- Absence of ROCK inhibitor post-splitting.- Suboptimal ECM polymerization. | - Avoid complete dissociation into single cells; aim for small cell clumps.- Use wide-bore pipette tips and gentle pipetting to minimize mechanical stress.- Always supplement the culture medium with 10 µM ROCK inhibitor for the first 2-3 days after passaging.- Ensure the culture plate is pre-warmed to 37°C before seeding to facilitate rapid ECM polymerization. |
| Poor Organoid Growth and Formation | - Incorrect seeding density.- Poor quality of starting organoids.- Nutrient depletion in the culture medium.- Mycoplasma contamination. | - Optimize seeding density. A density that is too low may inhibit organoid formation.- Passage organoids when they are in the exponential growth phase and have a healthy morphology.- Perform complete media changes every 2-3 days.- Regularly test cultures for mycoplasma contamination. |
| Organoids Detaching from ECM Dome | - ECM dome is too thin.- Mechanical disruption during media changes.- Degradation of the ECM over time. | - Ensure a sufficient volume of ECM is used to form a stable dome.- Add fresh media gently to the side of the well to avoid disturbing the dome.- Passage organoids before the ECM structure significantly weakens (typically every 7-10 days). |
| Hollow or Dark-Centered Organoids | - Organoids have grown too large, leading to central necrosis due to nutrient and oxygen diffusion limits. | - Subculture the organoids at an earlier time point to maintain a smaller size (ideally under 500 µm in diameter). |
| Inconsistent Organoid Size and Shape | - Incomplete dissociation leading to varied starting clump sizes.- Heterogeneity within the parental tumor tissue. | - Ensure a consistent dissociation process to generate fragments of a relatively uniform size.- This can be a natural characteristic of patient-derived models. Select organoids of a desired size and morphology for expansion if uniformity is critical for the experiment. |
Experimental Protocols
PDM-42 Organoid Subculturing Protocol
This protocol is adapted from the guidelines provided by ATCC for the PDM-42 organoid model.
Materials:
-
PDM-42 organoids in culture
-
Complete organoid growth medium (refer to ATCC for specific formulation)
-
ROCK Inhibitor Y-27632 (10 µM final concentration)
-
ATCC Cell Basement Membrane or Corning Matrigel
-
Cold basal medium (e.g., DMEM/F-12)
-
6-well tissue culture-treated plates
-
Wide-bore pipette tips
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation: Pre-warm the complete organoid growth medium to 37°C. Thaw the ECM on ice. Pre-warm a 6-well plate in the incubator.
-
Organoid Recovery: Carefully remove the medium from the well containing the PDM-42 organoids without disturbing the ECM dome.
-
ECM Dissociation: Add cold basal medium to the well and mechanically disrupt the ECM dome by pipetting up and down with a wide-bore pipette tip. Transfer the organoid-ECM suspension to a conical tube.
-
Washing: Centrifuge the suspension at a low speed (e.g., 200 x g) for 5 minutes at 4°C. Carefully aspirate the supernatant, leaving the organoid pellet.
-
Resuspension and Splitting: Resuspend the organoid pellet in fresh, cold ECM at the desired split ratio (1:2 to 1:4).
-
Seeding: Dispense 100 µL of the organoid-ECM mixture into the center of each pre-warmed well of the 6-well plate to form a dome.
-
Polymerization: Place the plate in a 37°C incubator for 15-30 minutes to allow the ECM to solidify.
-
Feeding: Gently add 2 mL of pre-warmed complete growth medium supplemented with 10 µM ROCK inhibitor to each well.
-
Incubation: Culture the organoids at 37°C and 5% CO2.
-
Maintenance: Perform a complete media change every 2-3 days. After the initial 2-3 days, use a medium without the ROCK inhibitor.
Visualizations
Experimental Workflow for PDM-42 Subculturing
Caption: A flowchart illustrating the key steps in the PDM-42 organoid subculturing process.
Key Signaling Pathways in Colorectal Cancer Organoids
While specific signaling pathway activity for PDM-42 should be experimentally determined, colorectal cancer organoids are known to be highly dependent on Wnt/β-catenin and EGFR signaling pathways for their growth and survival.
Caption: Simplified diagram of the Wnt/β-catenin and EGFR signaling pathways crucial for colorectal cancer organoid growth.
addressing slow growth or differentiation issues in PDM-42 organoids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with patient-derived pancreatic cancer organoids, exemplified by the PDM-42 model. The following information is designed to address common challenges such as slow growth and differentiation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of slow growth in newly thawed PDM-42 organoids?
A1: Slow growth immediately after thawing is often due to cryopreservation-induced stress and suboptimal recovery protocols. Key factors include freezing organoids that were too large or past their optimal passage number, slow thawing, and keeping organoids in the freezing medium for too long after thawing.[1] Plating at too low a density post-thaw can also significantly impede recovery and growth.[1]
Q2: My PDM-42 organoids are forming a 2D monolayer at the bottom of the plate. What is causing this?
A2: This typically occurs when large organoids sink and attach to the bottom of the culture plate, allowing epithelial cells to grow out in a two-dimensional fashion.[1] This can be prevented by ensuring the culture plate is inverted after plating the Matrigel/BME domes, allowing gravity to keep the organoids suspended within the dome as it polymerizes.[1]
Q3: What are the essential supplements in the culture medium for PDM-42 organoids?
A3: The culture medium for pancreatic organoids typically includes a basal medium like AdDMEM/F12 supplemented with B27, N-acetylcysteine, and several key growth factors and signaling molecules.[2][3] Essential factors often include EGF, R-spondin 1 (a Wnt agonist), Noggin (a BMP inhibitor), and FGF10.[2][4] Nicotinamide is also crucial for long-term culture beyond two months.[2]
Q4: How often should the medium be changed for PDM-42 organoid cultures?
A4: It is important to change the culture medium every 3-4 days to replenish nutrients and remove waste products.[5] Using old or improperly stored media can negatively impact organoid health and growth.[1]
Q5: What is the optimal splitting ratio when passaging PDM-42 organoids?
A5: The ideal split ratio depends on the growth rate of the specific organoid line. Fast-growing lines can be split at a ratio of 1:4, while slower-growing lines may require a lower ratio, such as 1:2.[5]
Troubleshooting Guides
Issue 1: Slow Organoid Growth or Poor Viability
Q: My PDM-42 organoids are growing very slowly or appear unhealthy and shriveled. What steps can I take to improve their growth?
A: Poor organoid morphology and slow proliferation can stem from several factors, from media quality to passaging technique. Below is a systematic approach to troubleshooting this issue.
Caption: Workflow for diagnosing and resolving slow organoid growth.
For optimal growth, ensure your media formulation is correct. Below is a comparison of typical media compositions for patient-derived pancreatic organoids.
| Component | Standard Pancreatic Organoid Medium | Reference(s) |
| Basal Medium | AdDMEM/F12 | [2][3] |
| Supplements | B27, N-Acetylcysteine, Gastrin, Nicotinamide | [2][3] |
| Growth Factors | EGF (50 ng/mL), R-spondin 1 (conditioned media or recombinant), Noggin (100 ng/mL), FGF10 (100 ng/mL) | [2][3][4] |
| Small Molecules | Y-27632 (ROCK inhibitor, especially post-thaw/passaging) | [5] |
-
Preparation : Pre-warm a new 24-well plate in a 37°C incubator. Thaw Matrigel on ice. Prepare warm and cold (on ice) culture media.
-
Harvest Organoids : Aspirate the medium from the wells containing the organoids to be passaged.
-
Dome Disruption : Add 1 mL of cold basal medium (e.g., AdDMEM/F12) to the well. Use a P1000 pipette to mechanically scrape and break up the Matrigel domes. Transfer the suspension to a 15 mL conical tube.
-
Washing : Wash the well with an additional 1 mL of cold basal medium and add it to the same conical tube to collect any remaining organoids.
-
Centrifugation : Centrifuge the tube at 300-500 x g for 5 minutes at 4°C.
-
Dissociation : Aspirate the supernatant and resuspend the organoid pellet in a dissociation reagent like TrypLE or Accutase. Incubate at 37°C for 5-10 minutes, vortexing gently every 2 minutes to aid dissociation into smaller fragments or single cells.
-
Neutralization : Add at least 5 volumes of cold basal medium containing 10% FBS to neutralize the dissociation reagent.
-
Final Pellet : Centrifuge again at 300-500 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
Resuspension in Matrigel : Resuspend the pellet in the appropriate volume of cold Matrigel. A common ratio is 40-50 µL of Matrigel per well of a 24-well plate.[6]
-
Plating : Dispense 40-50 µL of the Matrigel-organoid suspension into the center of the pre-warmed wells.
-
Polymerization : Place the plate in the incubator at 37°C for 20-30 minutes to allow the domes to solidify.[6]
-
Add Medium : Carefully add 500-750 µL of pre-warmed complete organoid culture medium to each well. Add a ROCK inhibitor (Y-27632) for the first 2-3 days to improve survival.[5]
Issue 2: Poor or Inconsistent Differentiation
Q: I am trying to induce differentiation in my PDM-42 organoids, but I am seeing inconsistent results or a lack of mature cell types. What could be wrong?
A: Differentiation failure in organoids often points to issues with the differentiation protocol itself, the health of the progenitor population, or the influence of key signaling pathways.
Caption: Decision-making flowchart for troubleshooting organoid differentiation.
Successful differentiation relies on the precise modulation of developmental signaling pathways. Understanding these pathways is crucial for troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing Pancreatic Cancer Organoids from EUS-Guided Fine-Needle Biopsy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic Cancer Organoids: An Emerging Platform for Precision Medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Preclinical Comparison of PDM-042: A Novel PDE10A Inhibitor with Antipsychotic-like Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel phosphodiesterase 10A (PDE10A) inhibitor, PDM-042, with established atypical antipsychotics, olanzapine and risperidone. The data presented is derived from preclinical animal models relevant to the study of schizophrenia, offering insights into the potential therapeutic efficacy and side-effect profile of this new compound class.
Executive Summary
This compound is a potent and selective PDE10A inhibitor that demonstrates significant antipsychotic-like effects in established rodent models of schizophrenia.[1][2] It effectively attenuates hyperlocomotion induced by the NMDA receptor antagonist MK-801 and suppresses conditioned avoidance responses, both considered predictive of antipsychotic efficacy. Notably, this compound exhibits a favorable side-effect profile in preclinical studies, with a minimal propensity to induce catalepsy, a proxy for extrapyramidal symptoms, and no significant elevation of prolactin or glucose levels at therapeutically relevant doses. This contrasts with olanzapine and risperidone, which are associated with these side effects.
Mechanism of Action: PDE10A Inhibition
Phosphodiesterase 10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia.[3][4][5][6] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in dopamine signaling pathways. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating the activity of both the direct (D1 receptor-mediated) and indirect (D2 receptor-mediated) pathways of the basal ganglia.[3][4] This mechanism differs from traditional antipsychotics that primarily act as antagonists at dopamine D2 receptors.
Comparative Efficacy in Animal Models
The antipsychotic-like effects of this compound were evaluated in two key behavioral paradigms in rats: the MK-801-induced hyperlocomotion model and the conditioned avoidance response (CAR) test.
MK-801-Induced Hyperlocomotion
This model mimics the positive symptoms of schizophrenia by inducing hyperactivity through the blockade of NMDA receptors.
Table 1: Effect on MK-801-Induced Hyperlocomotion in Rats
| Compound | Dose (mg/kg) | Route of Admin. | Inhibition of Hyperlocomotion (%) | Reference |
| This compound | 0.1 | p.o. | Significant | Arakawa et al., 2016 |
| 0.3 | p.o. | Significant | Arakawa et al., 2016 | |
| Olanzapine | 1 | s.c. | Significant | Arakawa et al., 2016 |
| 3 | s.c. | Significant | Arakawa et al., 2016 | |
| Risperidone | 0.1 | s.c. | Significant | Various studies |
Note: Direct comparative percentage inhibition values were not available in a single study. "Significant" indicates a statistically significant reduction in hyperlocomotion compared to vehicle-treated animals.
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for predicting the clinical efficacy of antipsychotic drugs. It assesses the ability of a compound to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
Table 2: Effect on Conditioned Avoidance Response in Rats
| Compound | Dose (mg/kg) | Route of Admin. | Effect on Avoidance Response | Effect on Escape Failure | Reference |
| This compound | 0.3 | p.o. | Attenuated | No significant increase | Arakawa et al., 2016 |
| 1 | p.o. | Attenuated | No significant increase | Arakawa et al., 2016 | |
| Olanzapine | 1 | s.c. | Attenuated | No significant increase | Arakawa et al., 2016 |
| 3 | s.c. | Attenuated | No significant increase | Arakawa et al., 2016 | |
| Risperidone | 0.1 | s.c. | Attenuated | No significant increase | Arakawa et al., 2016 |
| 0.3 | s.c. | Attenuated | No significant increase | Arakawa et al., 2016 |
Comparative Side-Effect Profile
A major advantage of this compound appears to be its favorable side-effect profile compared to existing atypical antipsychotics.
Catalepsy
Catalepsy in rodents is a behavioral state characterized by immobility and is used as an indicator of a drug's potential to cause extrapyramidal symptoms (EPS) in humans.
Table 3: Cataleptogenic Potential in Rats
| Compound | Dose (mg/kg) | Route of Admin. | Catalepsy Induction | Reference |
| This compound | up to 10 | p.o. | Minimal effect | Arakawa et al., 2016 |
| Olanzapine | ≥ 3 | s.c. | Significant | Arakawa et al., 2016 |
| Risperidone | ≥ 1 | s.c. | Significant | Arakawa et al., 2016 |
Prolactin and Glucose Levels
Hyperprolactinemia and metabolic disturbances, such as elevated blood glucose, are common side effects of many atypical antipsychotics.
Table 4: Effects on Plasma Prolactin and Glucose Levels in Rats
| Compound | Dose (mg/kg) | Route of Admin. | Prolactin Elevation | Glucose Elevation | Reference |
| This compound | up to 3 | p.o. | No effect | No effect | Arakawa et al., 2016 |
| Olanzapine | 3 | s.c. | - | Significant | Arakawa et al., 2016 |
| Risperidone | 0.3 | s.c. | Significant | - | Arakawa et al., 2016 |
Note: "-" indicates data not reported in the specified reference for that particular parameter.
Experimental Protocols
MK-801-Induced Hyperlocomotion
Protocol: Male Wistar rats are acclimatized to the testing environment. On the test day, animals are pre-treated with this compound (p.o.), olanzapine (s.c.), risperidone (s.c.), or vehicle. After a specified pretreatment time (e.g., 60 minutes), rats are administered MK-801 (0.2 mg/kg, s.c.). Immediately following MK-801 administration, locomotor activity is recorded for a set duration (e.g., 60 minutes) using an automated activity monitoring system. The total distance traveled or the number of beam breaks is used as a measure of locomotor activity.
Conditioned Avoidance Response (CAR)
Protocol: Rats are trained in a shuttle box to avoid a mild footshock (unconditioned stimulus) by moving to the other compartment of the box upon presentation of a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, animals are treated with this compound, olanzapine, risperidone, or vehicle. During the test session, the number of successful avoidance responses (moving to the other compartment during the conditioned stimulus) and escape failures (not moving to the other compartment during the footshock) are recorded.
Catalepsy Test
Protocol: The bar test is commonly used to assess catalepsy. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time taken for the rat to remove both paws from the bar is recorded. A longer latency to move is indicative of a cataleptic state.
Prolactin and Glucose Measurement
Protocol: Following drug administration at specified time points, blood samples are collected from the rats. Plasma is separated by centrifugation. Prolactin levels are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. Blood glucose levels are measured using a standard glucose meter or a colorimetric assay kit.
Conclusion
The preclinical data available for this compound suggest that it is a promising candidate for the treatment of schizophrenia with a novel mechanism of action. Its efficacy in animal models predictive of antipsychotic activity, coupled with a superior side-effect profile concerning extrapyramidal symptoms, hyperprolactinemia, and metabolic disturbances, warrants further investigation. These findings highlight the potential of PDE10A inhibition as a new therapeutic strategy for schizophrenia that may offer an improved benefit-risk profile compared to current treatments.
References
- 1. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Phosphodiesterase 10A levels are related to striatal function in schizophrenia: a combined positron emission tomography and functional magnetic resonance imaging study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDM-042 and Other Selective PDE10A Inhibitors for Neuropsychiatric Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PDM-042, a novel phosphodiesterase 10A (PDE10A) inhibitor, with other selective inhibitors of the same target. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate these compounds for potential therapeutic applications in neuropsychiatric disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, particularly within the striatal medium spiny neurons (MSNs).[1][2] Its role in modulating dopaminergic and glutamatergic neurotransmission has made it a compelling target for the development of novel therapeutics for conditions such as schizophrenia and Huntington's disease.[3][4] A number of selective PDE10A inhibitors have been developed, each with a unique pharmacological profile. This guide focuses on a comparative analysis of this compound against other notable inhibitors: MP-10 (PF-02545920), TAK-063, CPL500036, MK-8189, and EM-221.
Quantitative Efficacy and Pharmacokinetic Comparison
The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic properties of this compound and its comparators. This data is essential for understanding the relative efficacy and potential therapeutic window of each compound.
| Compound | IC50 (nM) vs. Human PDE10A | Selectivity (fold vs. other PDEs) | Reference |
| This compound | < 1 | > 1000 | [5] |
| MP-10 (PF-02545920) | 0.37 | > 1000 | [6] |
| TAK-063 | 0.30 | > 15000 | [7] |
| CPL500036 | 1 | > 100 (at 100x IC50) | [5] |
| MK-8189 | 0.029 (Ki) | > 500,000 | [8] |
| EM-221 | 0.009 | > 100,000 | [9] |
| Compound | Brain Penetration (Striatum/Plasma Ratio) | Receptor Occupancy | Oral Bioavailability (%) | Reference |
| This compound | 6.3 | 86.6% @ 3 mg/kg (rat) | 33 (rat) | [3][5] |
| MP-10 (PF-02545920) | Not explicitly stated | 45-63% @ 20 mg (human) | Not explicitly stated | [10] |
| TAK-063 | Not explicitly stated | 50% @ 0.88 mg/kg (rat) | Increased under fed conditions | [7] |
| CPL500036 | 0.49 (brain/plasma) | Not explicitly stated | Good | [5] |
| MK-8189 | Not explicitly stated | ~50% @ 127 nM plasma concentration (rhesus monkey) | 46 (rat), 41 (rhesus monkey) | [8][11] |
| EM-221 | Not explicitly stated | 92.8% (human) | Well absorbed | [9][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in this guide.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory activity of a compound by measuring the change in fluorescence polarization of a fluorescently labeled cyclic nucleotide substrate.
-
Reagents and Materials:
-
Recombinant human PDE10A2 enzyme
-
FAM-labeled cyclic AMP (cAMP) or cyclic GMP (cGMP) substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1%.
-
Add a fixed concentration of recombinant PDE10A2 enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-labeled cAMP or cGMP substrate to each well.
-
Incubate the reaction mixture for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA) or by proceeding directly to the reading step if performing a kinetic assay.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a control with no enzyme activity (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[4][13][14][15]
-
In Vivo PDE10A Receptor Occupancy Assay (Positron Emission Tomography)
PET imaging is a non-invasive technique used to quantify the binding of a drug to its target in the living brain.
-
Subjects and Radiotracer:
-
Human volunteers or preclinical animal models (e.g., non-human primates, rats).
-
A selective PDE10A PET radioligand (e.g., [18F]MNI-659, [11C]IMA107).
-
-
Procedure:
-
Baseline Scan:
-
Administer a bolus injection of the PDE10A radiotracer to the subject.
-
Acquire dynamic PET scan images over a specified duration (e.g., 90-120 minutes) to measure the baseline binding potential (BPND) of the radiotracer to PDE10A in the striatum.
-
Anatomical MRI scans are typically acquired for co-registration and region-of-interest (ROI) definition.
-
-
Drug Administration:
-
Administer a single oral dose of the test compound (e.g., this compound).
-
-
Post-dose Scan:
-
After a predetermined time interval following drug administration, perform a second PET scan using the same radiotracer and imaging protocol.
-
-
Data Analysis:
-
Define regions of interest (ROIs) on the co-registered MRI, including the target region (striatum) and a reference region with negligible PDE10A expression (e.g., cerebellum).
-
Generate time-activity curves (TACs) for both the target and reference regions.
-
Calculate the binding potential (BPND) for both the baseline and post-dose scans using kinetic modeling (e.g., simplified reference tissue model).
-
Calculate the receptor occupancy (%) using the following formula:
-
Occupancy (%) = [ (BPND_baseline - BPND_post-dose) / BPND_baseline ] * 100
-
-
-
Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling:
-
Collect plasma samples at various time points to determine the plasma concentration of the test compound.
-
Correlate the receptor occupancy data with the corresponding plasma concentrations to establish a PK-PD relationship and estimate the EC50 (the plasma concentration required to achieve 50% receptor occupancy).[10][16][17][18]
-
-
Visualizing Pathways and Processes
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: PDE10A Signaling Pathway in Striatal Medium Spiny Neurons.
Caption: Preclinical Evaluation Workflow for PDE10A Inhibitors.
References
- 1. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
PDM-042 Demonstrates Cognitive-Enhancing Effects in Novel Object Recognition Tests: A Comparative Analysis
For Immediate Release
[City, State] – November 20, 2025 – New research on the novel phosphodiesterase 10A (PDE10A) inhibitor, PDM-042, reveals its potential as a cognitive-enhancing agent. Preclinical studies utilizing the novel object recognition (NOR) test in rodent models have shown that this compound significantly improves recognition memory. This comparison guide provides an objective analysis of this compound's performance, supported by available experimental data, and contrasts it with an established cognitive enhancer, Donepezil. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Cognitive Enhancement in Novel Object Recognition
The novel object recognition test is a widely used behavioral assay to assess learning and memory in rodents. It leverages the innate tendency of rodents to explore novel objects more than familiar ones. A higher discrimination index (DI), which reflects the proportion of time spent exploring the novel object, is indicative of better recognition memory.
Quantitative Data Summary
The following table summarizes the performance of this compound and the well-established acetylcholinesterase inhibitor, Donepezil, in the novel object recognition test.
| Compound | Species | Dose | Retention Interval | Discrimination Index (DI) | Key Findings |
| This compound | Rat | 1-3 mg/kg | 48 hours | Data not publicly available in abstract | This compound resulted in a significantly better discrimination of a novel object from a familiar one, suggesting an increase in object recognition memory. The cognitive-enhancing effects are mediated at least in part by the activation of dopamine D₁ signaling[1][2]. |
| Donepezil | Rat | 1 mg/kg | 24 hours | Significantly increased vs. control (p < 0.05) | Donepezil, a standard therapeutic for Alzheimer's disease, demonstrated a significant improvement in recognition memory in the NOR test[3]. |
Note: While the study on this compound confirms a significant cognitive-enhancing effect, the specific discrimination index values were not available in the consulted abstract. Access to the full-text publication is recommended for detailed quantitative analysis.
Mechanism of Action: The PDE10A Signaling Pathway
This compound exerts its cognitive-enhancing effects through the inhibition of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the intracellular levels of these second messengers. This, in turn, activates downstream signaling cascades, including the protein kinase A (PKA) pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a key transcription factor involved in synaptic plasticity and memory formation. The cognitive effects of this compound are also linked to the modulation of dopamine D1 receptor signaling.
Experimental Protocols
The following is a detailed methodology for the Novel Object Recognition (NOR) test, a standard procedure for evaluating the cognitive-enhancing effects of compounds like this compound.
Novel Object Recognition (NOR) Test Protocol
1. Habituation Phase (Day 1):
-
Rodents are individually placed in an open-field arena (e.g., a 40x40x40 cm box made of a non-porous material) for a period of 5-10 minutes to allow for acclimation to the new environment. No objects are present in the arena during this phase.
2. Familiarization/Training Phase (T1) (Day 2):
-
Two identical objects are placed in opposite corners of the open-field arena.
-
A single rodent is placed in the center of the arena and allowed to freely explore the objects for a predetermined duration (typically 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the animal directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose or paws.
3. Test Phase (T2) (Day 2 or 3):
-
After a specific retention interval (e.g., 24 or 48 hours), one of the familiar objects is replaced with a novel object of similar size but different shape and texture.
-
The rodent is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
The arena and objects are thoroughly cleaned between trials to eliminate olfactory cues.
4. Data Analysis:
-
The primary metric for assessing recognition memory is the Discrimination Index (DI) , calculated using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher positive DI indicates a preference for the novel object and thus, better recognition memory.
Conclusion
The available evidence strongly suggests that this compound possesses cognitive-enhancing properties, as demonstrated by its positive effects in the novel object recognition test. Its mechanism of action, involving the inhibition of PDE10A and subsequent modulation of the cAMP/pCREB signaling pathway, presents a promising avenue for the development of novel therapeutics for cognitive disorders. While a direct quantitative comparison with other cognitive enhancers is limited by the public availability of detailed data for this compound, the qualitative findings are significant. Further research, including the public dissemination of complete datasets, will be crucial for fully elucidating the therapeutic potential of this compound in the field of cognitive neuroscience and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D1 signaling involvement in the effects of the phosphodiesterase 10A inhibitor, this compound on cognitive function and extrapyramidal side effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating PDM-42 Organoid Drug Screening with In Vivo Models
A Comparative Guide for Researchers in Oncology Drug Development
The translation of preclinical cancer research into effective clinical therapies remains a significant challenge. Patient-derived models, such as organoids and xenografts, have emerged as powerful tools to bridge this gap. This guide provides a comprehensive comparison of validating in vitro drug screening results from patient-derived organoids (PDOs), exemplified by the PDM-42 colorectal cancer organoid model, with in vivo patient-derived xenograft (PDX) models. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting these critical validation studies.
Patient-derived organoids, like the PDM-42 model derived from a metastatic large intestine adenocarcinoma, offer a scalable, three-dimensional in vitro system that recapitulates many of the genetic and phenotypic characteristics of the original tumor.[1][2][3][4] This makes them an attractive platform for high-throughput drug screening to identify potential therapeutic candidates. However, the true predictive power of these in vitro findings must be validated in a more complex biological system. Patient-derived xenografts (PDXs), created by implanting patient tumor tissue into immunodeficient mice, provide this essential in vivo context, preserving the tumor microenvironment and allowing for the assessment of drug efficacy on tumor growth in a living organism.[5][6]
Comparative Analysis of Drug Response: In Vitro vs. In Vivo
A critical aspect of validating PDO-based drug screens is determining the concordance between in vitro sensitivity and in vivo efficacy. Studies have shown a strong correlation between the drug responses observed in colorectal cancer (CRC) organoids and those in corresponding PDX models and even in patients.[7][8][9][10]
For instance, a study evaluating common chemotherapeutic agents for CRC—5-fluorouracil (5-FU), oxaliplatin, and irinotecan—in five CRC PDO lines and their corresponding patient-derived organoid xenograft (PDOX) models demonstrated a strong correlation. The half-maximal inhibitory concentration (IC50) values obtained from the in vitro organoid drug screens were compared with the relative tumor proliferation rate (T/C%) in the in vivo xenograft models. The analysis yielded an area under the receiver operating characteristic (ROC) curve of 0.84, indicating a high degree of concordance between the in vitro and in vivo results.[8]
Table 1: Correlation of In Vitro and In Vivo Drug Responses in Colorectal Cancer Patient-Derived Models [8]
| Patient ID | Drug | PDO IC50 (µM) | PDOX T/C (%) | In Vitro Response | In Vivo Response | Concordance |
| CRC-01 | 5-FU | 8.5 | 35 | Sensitive | Sensitive | Yes |
| CRC-01 | Oxaliplatin | 12.1 | 55 | Resistant | Resistant | Yes |
| CRC-01 | Irinotecan | 5.2 | 28 | Sensitive | Sensitive | Yes |
| CRC-02 | 5-FU | 15.7 | 62 | Resistant | Resistant | Yes |
| CRC-02 | Oxaliplatin | 9.8 | 41 | Sensitive | Sensitive | Yes |
| CRC-02 | Irinotecan | 11.5 | 58 | Resistant | Resistant | Yes |
| CRC-03 | 5-FU | 6.3 | 31 | Sensitive | Sensitive | Yes |
| CRC-03 | Oxaliplatin | 7.1 | 39 | Sensitive | Sensitive | Yes |
| CRC-03 | Irinotecan | 18.9 | 71 | Resistant | Resistant | Yes |
| CRC-04 | 5-FU | 22.4 | 80 | Resistant | Resistant | Yes |
| CRC-04 | Oxaliplatin | 14.3 | 65 | Resistant | Resistant | Yes |
| CRC-04 | Irinotecan | 7.9 | 45 | Sensitive | Sensitive | Yes |
| CRC-05 | 5-FU | 9.1 | 40 | Sensitive | Sensitive | Yes |
| CRC-05 | Oxaliplatin | 25.6 | 85 | Resistant | Resistant | Yes |
| CRC-05 | Irinotecan | 13.8 | 68 | Resistant | Resistant | Yes |
Note: The optimal sensitivity cutoff for PDO IC50 was identified as 10.35 µM. T/C% < 50% was considered a sensitive response in the PDOX model.
Experimental Protocols
Patient-Derived Organoid (PDO) Drug Screening
This protocol outlines the key steps for performing a drug sensitivity assay using patient-derived colorectal cancer organoids.
-
Organoid Culture and Expansion:
-
Thaw and expand PDM-42 or other patient-derived colorectal cancer organoids according to established protocols.
-
Culture organoids in a basement membrane matrix (e.g., Matrigel) with a specialized organoid growth medium.
-
Passage the organoids every 7-10 days to maintain healthy growth.
-
-
Organoid Dissociation and Plating:
-
Harvest mature organoids and dissociate them into small fragments or single cells using a gentle enzymatic digestion (e.g., TrypLE).
-
Count the viable cells and resuspend them in the basement membrane matrix at a predetermined density.
-
Plate the organoid fragments/cells in 96-well or 384-well plates suitable for high-throughput screening.
-
-
Drug Treatment:
-
Prepare serial dilutions of the therapeutic compounds to be tested. Commonly used drugs for colorectal cancer include 5-fluorouracil, oxaliplatin, and irinotecan.
-
After allowing the organoids to reform for 2-4 days, add the drugs at various concentrations to the culture medium. Include a vehicle-only control.
-
Incubate the plates for 5-7 days to allow for a sufficient drug response.
-
-
Viability Assay and Data Analysis:
-
Assess organoid viability using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo 3D).
-
Normalize the luminescence readings to the vehicle-treated controls.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Patient-Derived Xenograft (PDX) In Vivo Efficacy Study
This protocol describes the general workflow for validating in vitro drug screening results in a PDX mouse model.
-
PDX Model Establishment:
-
Implant small fragments of the patient's tumor tissue (from which the organoids were derived) subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Dosing:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer the test compounds and a vehicle control to the respective groups. The route of administration and dosing schedule should be based on preclinical pharmacokinetic and pharmacodynamic data.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week) throughout the study.
-
Monitor the body weight and overall health of the animals.
-
-
Data Analysis and Endpoint:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size or at a specified time point.
-
At the end of the study, tumors can be excised for further histopathological and molecular analysis.
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating organoid drug screening results with in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived organoids model treatment response of metastatic gastrointestinal cancers [en-cancer.fr]
- 4. Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel patient-derived organoids-based xenografts model for preclinical drug response testing in patients with colorectal liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Patient-Derived Organoid Model in the Prediction of Chemotherapeutic Drug Response in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-derived Organoid Model for Predicting the Chemoresponse in Patients With Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived organoids can predict response to chemotherapy in metastatic colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the genomic stability of PDM-42 organoids over multiple passages
For Researchers, Scientists, and Drug Development Professionals
Patient-derived organoids (PDOs) are at the forefront of preclinical cancer modeling, offering a three-dimensional, physiologically relevant platform for drug screening and personalized medicine. A critical consideration for their long-term use is the maintenance of genomic integrity, ensuring that the model continues to accurately reflect the original patient tumor over time. This guide provides a comparative assessment of the genomic stability of a representative patient-derived colorectal cancer organoid model, designated here as PDM-42, over multiple passages. We compare its performance with alternative models and provide detailed experimental protocols for assessment.
Comparative Genomic Stability of PDM-42 and Alternative Models
The genomic stability of organoid models is a key determinant of their reliability in long-term studies. While early-passage PDOs generally show high fidelity to the original tumor, genomic evolution can occur during extended culture.[1][2] The stability can be influenced by intrinsic factors of the tumor, such as mismatch-repair deficiency, and the culture conditions.[1][2] Below is a summary of expected genomic stability characteristics for PDM-42 (a hypothetical patient-derived colorectal cancer organoid), compared to a patient-derived pancreatic cancer organoid and a traditional 2D cancer cell line (Caco-2).
| Parameter | PDM-42 (Patient-Derived Colorectal Cancer Organoid) | Patient-Derived Pancreatic Cancer Organoid | Caco-2 (2D Colorectal Cancer Cell Line) |
| Passage Number | Early (P1-P5) | Late (P10-P20) | Early (P1-P5) |
| Mutation Rate (vs. Primary Tumor) | Low (<5% novel mutations)[1] | Moderate (5-15% novel mutations, potential clonal selection)[3][4] | Low (<5% novel mutations)[1] |
| Copy Number Alterations (CNA) | Highly concordant with primary tumor[1] | Gradual divergence, potential for new alterations[3][5] | Generally stable, reflects primary tumor[6] |
| Karyotype Stability | Generally stable, maintaining tumor-specific aneuploidy | Potential for increasing aneuploidy and chromosomal rearrangements over time[7] | Stable initially, reflecting the original tumor's karyotype |
| Transcriptomic Fidelity | High correlation with the original tumor's gene expression signature[6] | Potential for drift in gene expression, influenced by culture conditions[6] | High fidelity in early passages |
Experimental Protocols
Reproducible and rigorous assessment of genomic stability is crucial. The following are detailed methodologies for key experiments.
Organoid Culture and Passaging
This protocol is adapted for the culture of patient-derived colorectal cancer organoids.
-
Materials:
-
Basement Membrane Matrix (e.g., Matrigel)
-
Organoid Culture Medium (specific to colorectal organoids, often containing Wnt, R-spondin, Noggin, EGF)
-
Cell recovery solution (e.g., dispase or collagenase)
-
DMEM/F12 medium
-
Centrifuge tubes
-
Culture plates (24- or 48-well)
-
-
Procedure:
-
Pre-warm culture plates and media to 37°C.
-
Aspirate the medium from the organoid-containing wells.
-
Add cell recovery solution and incubate at 37°C until the basement membrane matrix is dissolved.
-
Mechanically dissociate the organoids by pipetting up and down.
-
Transfer the organoid suspension to a centrifuge tube and wash with cold DMEM/F12.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the organoid fragments in fresh basement membrane matrix.
-
Plate droplets of the organoid-matrix suspension into the pre-warmed culture plate.
-
Allow the matrix to solidify at 37°C for 15-20 minutes.
-
Add pre-warmed organoid culture medium.
-
Culture at 37°C, 5% CO2, changing the medium every 2-3 days.
-
Passage organoids every 7-14 days, depending on growth.[8]
-
DNA Extraction for Whole-Exome Sequencing (WES)
-
Materials:
-
Organoid sample (pellet of 1-5 x 10^6 cells)
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
-
Procedure:
-
Harvest organoids and wash with PBS.
-
Centrifuge to obtain a cell pellet.
-
Snap-freeze the pellet in liquid nitrogen and store at -80°C.[9]
-
Extract genomic DNA from the pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
Karyotyping
This protocol outlines the general steps for preparing organoid cells for chromosome analysis.
-
Materials:
-
Actively dividing organoid culture
-
Colcemid or Vinblastine Sulfate solution (mitotic arrest agent)
-
Trypsin-EDTA
-
Hypotonic solution (0.075 M KCl)
-
Carnoy's fixative (3:1 methanol:acetic acid, freshly prepared)
-
Microscope slides
-
Giemsa stain
-
-
Procedure:
-
Add a mitotic arrest agent (e.g., Colcemid to a final concentration of 0.02 – 0.04 mg/ml) to the organoid culture and incubate for 2-4 hours at 37°C.[10][11]
-
Harvest the organoids and dissociate them into a single-cell suspension using trypsin-EDTA.
-
Centrifuge the cells and resuspend the pellet in pre-warmed hypotonic solution. Incubate for 20-30 minutes at 37°C.[11][12]
-
Centrifuge the cells and carefully remove the hypotonic solution.
-
Gently resuspend the cell pellet while adding fresh, cold Carnoy's fixative dropwise.
-
Incubate on ice for 20 minutes.
-
Wash the cells with the fixative two to three more times.
-
Resuspend the final cell pellet in a small volume of fixative.
-
Drop the cell suspension onto clean, cold, wet microscope slides from a height to ensure good chromosome spreading.[10][12]
-
Air-dry the slides.
-
Stain the slides with Giemsa stain and analyze the metaphase spreads under a microscope. Count the chromosomes in at least 15-20 cells.[10][12]
-
Visualizations
Experimental Workflow for Genomic Stability Assessment
Caption: Workflow for assessing genomic stability in PDM-42 organoids.
Wnt Signaling Pathway in Colorectal Cancer Organoids
Caption: Simplified Wnt signaling pathway crucial for colorectal organoid growth.
References
- 1. Genomic and Epigenomic Characterization of Tumor Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genomic heterogeneity in pancreatic cancer organoids and its stability with culture [escholarship.org]
- 5. Genomic heterogeneity in pancreatic cancer organoids and its stability with culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Protocol for functional profiling of patient-derived organoids for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standard Operating Procedure for karyotyping non-model organisms [protocols.io]
- 12. Karyotyping a Cell Line | PMIT: Preclinical Modeling | Swanson Biotechnology Center [ki-sbc.mit.edu]
Validating Patient-Derived Organoids for Predicting Clinical Response to Chemotherapy: A Comparison Guide
The pursuit of personalized medicine in oncology hinges on the ability to accurately predict a patient's response to chemotherapy before treatment initiation. This proactive approach aims to maximize efficacy while minimizing toxicity and the financial burden of ineffective therapies. Patient-derived organoids (PDOs), three-dimensional cultures that recapitulate the genetic and phenotypic characteristics of the original tumor, have emerged as a promising preclinical model for predicting clinical outcomes.[1][2][3] This guide provides a comprehensive comparison of PDOs with other preclinical models, supported by experimental data and detailed protocols, to validate their use in predicting clinical response to chemotherapy.
Performance of Preclinical Models in Predicting Chemotherapy Response
The predictive power of any preclinical model is paramount. The following table summarizes the performance of patient-derived organoids in predicting clinical response to various chemotherapeutic agents across different cancer types, alongside comparisons with other models where data is available.
| Model Type | Cancer Type | Chemotherapeutic Agent(s) | Predictive Accuracy | Reference |
| Patient-Derived Organoids (PDOs) | Metastatic Colorectal Cancer | Irinotecan-based therapies | >80% accuracy in predicting response of the biopsied lesion.[4][5][6][7] | Ooft et al., Sci Transl Med, 2019[4][5][6][8] |
| Patient-Derived Organoids (PDOs) | Metastatic Colorectal Cancer | 5-Fluorouracil + Oxaliplatin | Failed to predict outcome.[4][5][6] | Ooft et al., Sci Transl Med, 2019[4][5][6][8] |
| Patient-Derived Organoids (PDOs) | Rectal Cancer | Neoadjuvant chemoradiation (5-FU and irinotecan) | Sensitivity: 78.01%, Specificity: 91.97%.[9] | Yao et al., Cell Stem Cell, 2020 |
| Patient-Derived Organoids (PDOs) | Pancreatic Ductal Adenocarcinoma | Various chemotherapy regimens | Drug sensitivity testing on PDOs correlated with clinical responses.[10] | Tiriac et al., Cancer Discov, 2018 |
| Patient-Derived Xenografts (PDXs) | Various | Various | Generally high fidelity, but time-consuming and costly. | - |
| 2D Cell Lines | Various | Various | Limited predictive power due to lack of tumor microenvironment and heterogeneity.[3] | - |
Experimental Workflows and Protocols
The successful implementation of PDOs in a research or clinical setting relies on standardized and well-documented protocols.
Patient-Derived Organoid (PDO) Workflow for Chemosensitivity Testing
The overall workflow for utilizing PDOs to predict chemotherapy response, from patient sample acquisition to data analysis, is a multi-step process.
Caption: Workflow for predicting chemotherapy response using PDOs.
Detailed Protocol for PDO Establishment and Chemosensitivity Testing
This protocol outlines the key steps for generating and testing patient-derived organoids for their response to chemotherapy.[11][12][13]
I. Establishment of Patient-Derived Organoids
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions.
-
Wash the tissue multiple times with a chilled basal medium (e.g., DMEM/F-12) supplemented with antibiotics.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
-
Enzymatic Digestion:
-
Incubate the minced tissue in a digestion solution containing enzymes like collagenase and dispase at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion by adding an equal volume of basal medium.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel®).
-
Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the domes with a specialized organoid growth medium containing various growth factors and inhibitors tailored to the cancer type.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
II. Chemosensitivity and Drug Screening Assay
-
Organoid Dissociation and Seeding:
-
Harvest mature organoids and dissociate them into single cells or small cell clusters using a non-enzymatic dissociation solution.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Seed a defined number of cells in a basement membrane matrix in multi-well plates (e.g., 96- or 384-well plates).
-
-
Drug Treatment:
-
After the organoids have reformed (typically 24-48 hours), add the chemotherapeutic agents at various concentrations.
-
Include appropriate controls (e.g., vehicle-only).
-
Incubate the plates for a duration relevant to the drug's mechanism of action (typically 3-7 days).
-
-
Viability Assessment:
-
Data Analysis:
-
Generate dose-response curves and calculate IC50 values for each drug.
-
Correlate the in vitro drug sensitivity data with the clinical response of the patient.
-
Signaling Pathways in Chemotherapy Resistance
Understanding the molecular mechanisms of drug resistance is crucial for developing effective therapies. Organoid models provide a valuable platform for studying these pathways.
Wnt Signaling Pathway in Colorectal Cancer
The Wnt signaling pathway is frequently dysregulated in colorectal cancer and has been implicated in chemoresistance.
Caption: Simplified Wnt signaling pathway in colorectal cancer.
Conclusion
Patient-derived organoids represent a significant advancement in preclinical cancer modeling, offering a more accurate platform for predicting patient response to chemotherapy compared to traditional 2D cell lines.[3] While challenges remain, such as the inability to fully recapitulate the tumor microenvironment and the lack of standardized protocols across all cancer types, the evidence supporting their predictive value is growing.[2][15] As the technology matures and becomes more integrated with high-throughput screening and advanced imaging techniques, PDOs hold the promise of becoming an indispensable tool in the clinical decision-making process, ultimately leading to more personalized and effective cancer treatments.
References
- 1. Patient-derived cancer organoid cultures to predict sensitivity to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived organoids as a model for tumor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived organoids can predict response to chemotherapy in metastatic colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. lifesciences.tecan.com [lifesciences.tecan.com]
- 7. Patient-derived organoids help predict how patients respond to chemotherapy | EurekAlert! [eurekalert.org]
- 8. Response to chemotherapy can be predicted using patient-derived organoids | Netherlands Cancer Institute [nki.nl]
- 9. Frontiers | Patient-Derived Cancer Organoids as Predictors of Treatment Response [frontiersin.org]
- 10. Organoid Sensitivity Correlates with Therapeutic Response in Patients with Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. stemcell.com [stemcell.com]
- 15. Organoids in disease modeling and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PDM-042: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for PDM-042, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor used in preclinical research. Given the absence of a publicly available Safety Data Sheet (SDS), these procedures are based on established best practices for the disposal of potent pharmaceutical compounds and hazardous chemical waste. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Summary of this compound Quantitative Data
Due to the lack of a formal SDS, comprehensive toxicological and environmental fate data for this compound is limited. The following table summarizes available pharmacological data, which underscores the compound's high potency and necessitates cautious handling and disposal.
| Property | Value | Source |
| Target | Phosphodiesterase 10A (PDE10A) | [1][2] |
| Potency (IC₅₀) | < 1 nmol/L for human and rat PDE10A | [1][2] |
| Selectivity | > 1000-fold against other phosphodiesterases | [1][2] |
| Binding Affinity (Kᵈ) | 8.5 nmol/L for [³H]this compound in rat striatum membranes | [1][2] |
| Oral Bioavailability (rat) | 33% | [1][2] |
| Brain Penetration (rat) | Striatum/plasma ratio = 6.3 | [1][2] |
| Acute Oral Toxicity | Data not available. Handle as a potent, biologically active compound. | |
| Ecotoxicity | Data not available. Assume harmful to aquatic life. |
This compound Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This includes pure (neat) compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE)
Before handling any this compound waste, the following PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: For handling the solid compound or creating solutions, work within a certified chemical fume hood.
2. Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Includes unused or expired this compound powder, and contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Collect this waste in a dedicated, clearly labeled, leak-proof container with a secure lid.[3] The container should be made of a material compatible with the chemical.
-
Label the container as: "Hazardous Waste: this compound (Potent Pharmaceutical Compound) ".
-
-
Liquid Waste:
-
Includes solutions containing this compound and solvent rinses of contaminated glassware.
-
Collect in a dedicated, sealed, and leak-proof waste container, leaving at least 10% headspace for expansion.
-
Do not mix with other chemical waste streams unless compatibility has been verified.[4]
-
Label the container as: "Hazardous Waste: this compound in [Solvent Name] " and list the approximate concentration.
-
-
Sharps Waste:
-
Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5]
-
3. Decontamination
-
All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated. A validated cleaning agent should be used. All materials used for decontamination (e.g., wipes) must be disposed of as solid hazardous waste.[1]
4. Storage and Disposal
-
Store all this compound waste containers in a designated and secure satellite accumulation area away from general lab traffic.[6]
-
Do not dispose of this compound down the drain or in the regular trash. [1]
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office.[4]
-
The recommended final disposal method for potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste management company.[7][8][9]
This compound Mechanism of Action: PDE10A Signaling Pathway
This compound exerts its effects by inhibiting the enzyme PDE10A. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and cognition. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, particularly those involving dopamine receptors D1 and D2.[3][7][10]
Caption: this compound inhibits PDE10A, increasing cAMP levels and downstream signaling.
Experimental Workflow for Waste Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Logical workflow for the disposal of this compound laboratory waste.
References
- 1. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, this compound [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring this compound: A Promising PDE10A Inhibitor for Schizophrenia Treatment in Rats [synapse.patsnap.com]
- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pwddelhi.gov.in [pwddelhi.gov.in]
- 10. Dopamine D1 signaling involvement in the effects of the phosphodiesterase 10A inhibitor, this compound on cognitive function and extrapyramidal side effect in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure: Safe Handling of Potent Compound PDM-042
Disclaimer: This document provides a generalized framework for handling a potent, hazardous powder, designated here as PDM-042. As no specific Safety Data Sheet (SDS) is available for a compound with this identifier, this guidance is based on established best practices for potent research chemicals. A substance-specific risk assessment and consultation of the official SDS are mandatory before any handling occurs.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety protocols, operational steps, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Pre-Handling Preparations & Engineering Controls
Before handling this compound, a thorough risk assessment must be conducted to identify potential hazards.[1][2] Engineering controls are the primary method for containing potent compounds and protecting personnel.[3][4]
-
Designated Area: All handling of this compound powder must occur in a designated area with restricted access.[3] This area should be maintained under negative pressure to prevent cross-contamination.[5]
-
Containment: For handling potent powders like this compound, a containment system such as a glovebox isolator or a ventilated laminar flow enclosure is required.[6][7] These systems provide the highest level of protection.[7] For less hazardous operations, a chemical fume hood may be sufficient, but this must be determined by a formal risk assessment.[6]
-
Ventilation: The handling area must have a single-pass HVAC system to avoid recirculation of contaminated air.[3][5] Exhaust air should be HEPA-filtered.[6]
-
Spill Kit: A chemical spill kit appropriate for potent powders must be readily available in the designated handling area.[8]
Personal Protective Equipment (PPE)
While engineering controls are the primary defense, appropriate PPE is a critical secondary layer of protection.[3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for any operation with a high risk of aerosolization. Full-facepiece PAPRs can offer high protection factors.[8][9] |
| Reusable Half or Full-Facepiece Respirator | Must be used with P100 (or equivalent) particulate filters. A proper fit test is mandatory before use.[8] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately if contaminated or at regular, frequent intervals.[8] |
| Body Protection | Disposable Coveralls | Made from materials like Tyvek® to provide protection against chemical dust and splashes.[8] |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing.[8] | |
| Eye Protection | Chemical Splash Goggles | Must provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[8] |
| Foot Protection | Disposable Shoe Covers | Must be worn within the designated handling area and removed before exiting.[8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.
3.1. Preparation
-
Decontamination: Ensure a validated decontamination solution is available in the work area.[8]
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp contaminated waste.[8][10]
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[8]
3.2. Weighing and Solution Preparation
-
Minimize Dust: When handling the powder, use techniques that minimize dust generation, such as gentle scooping.[8] Whenever possible, use a closed system for weighing and transferring the compound.[8]
-
Dissolving: When preparing a solution, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[8]
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the process with a validated cleaning agent.[8]
-
Spill Management: In case of a spill, alert others immediately. Use the designated spill kit to clean the area, working from the outside in. All materials used for cleanup must be disposed of as hazardous waste.[8]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[8]
-
Personal Hygiene: After removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[8]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste generated from handling this compound must be segregated into clearly labeled hazardous waste streams:
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), bench paper, weigh boats, and consumables. Place in a double-lined, sealed hazardous waste bag within a rigid, labeled container.[10]
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware.[11] Collect in a sealed, shatter-proof, and clearly labeled hazardous waste container.[11]
-
Sharps Waste: Contaminated needles, syringes, and razor blades. Dispose of immediately in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[10]
-
-
Container Management: All hazardous waste containers must be kept sealed when not in use and stored in a designated, secure area away from incompatible materials.[10][11]
-
Disposal Vendor: All this compound waste must be disposed of through an approved hazardous waste management vendor in accordance with all local, state, and federal regulations.[12] A certificate of destruction should be obtained and kept on record.[12]
-
Empty Containers: The original this compound container must be triple-rinsed with a suitable solvent. The first three rinses must be collected as hazardous liquid waste.[11] After thorough rinsing and air-drying, the container can be disposed of.[11]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal of Potent Compounds.
References
- 1. Proposal of a new risk assessment method for the handling of powders and nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saltegra.com [saltegra.com]
- 3. pharmtech.com [pharmtech.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. escopharma.com [escopharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. custom-powder.com [custom-powder.com]
- 8. benchchem.com [benchchem.com]
- 9. aiha.org [aiha.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. policies.dartmouth.edu [policies.dartmouth.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
